H-His(1-Trt)-OtBu: Structural Architecture and Synthetic Utility
The following technical guide details the chemical properties, structural architecture, and synthetic utility of H-His(1-Trt)-OtBu ( -Trityl-L-histidine tert-butyl ester). Technical Monograph | Version 1.0 Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, structural architecture, and synthetic utility of H-His(1-Trt)-OtBu (
-Trityl-L-histidine tert-butyl ester).
Technical Monograph | Version 1.0
Executive Summary
H-His(1-Trt)-OtBu (CAS: 304698-96-2) is a specialized amino acid building block used primarily in convergent peptide synthesis and the modification of bioactive scaffolds. It features a free
-amino group, allowing it to serve as a nucleophile in coupling reactions, while its C-terminus is protected as an acid-labile tert-butyl ester (OtBu) and its imidazole side chain is masked by a bulky trityl (Trt) group.
This derivative is critical for strategies requiring the suppression of histidine-mediated racemization. The "1-Trt" designation in commercial catalogs typically refers to the thermodynamically stable
-trityl (tele-trityl) regioisomer, which sterically shields the imidazole ring and prevents the -nitrogen from acting as an intramolecular base—a primary cause of epimerization during peptide coupling.
Molecular Architecture & Regiochemistry
Structural Components
The molecule consists of three distinct functional domains, each serving a specific role in synthetic chemistry:
The Core (L-Histidine): The central chiral scaffold.
C-Terminal Protection (OtBu): The tert-butyl ester protects the carboxylic acid, preventing self-polymerization and directing coupling to the N-terminus. It is orthogonal to base-labile groups (like Fmoc) but is cleaved by strong acids (TFA).
Side-Chain Protection (Trt): The triphenylmethyl (trityl) group is attached to the imidazole nitrogen.
The "1-Trt" vs. "3-Trt" Nomenclature Ambiguity
In histidine chemistry, confusion often arises regarding nitrogen numbering.
IUPAC-IUB (Biochemistry): Designates the nitrogen near the alanine side chain as
(pros) and the far nitrogen as (tele).
Catalog/IUPAC (Organic): Often assigns "1" to the nitrogen bearing the substituent.
For H-His(1-Trt)-OtBu , the commercially relevant and synthetically useful isomer is the
-Trityl derivative. The bulky trityl group preferentially alkylates the less sterically hindered -nitrogen. This placement is crucial because it lowers the basicity of the -nitrogen via steric bulk and electronic effects, thereby suppressing the abstraction of the -proton and preventing racemization.
Figure 1: Functional decomposition of H-His(1-Trt)-OtBu. The Trityl group on the
-nitrogen is key to maintaining stereochemical integrity.
Physicochemical Profile
The following data characterizes the standard commercial form (Free Base or HCl salt).
Property
Value
Notes
Chemical Name
H-His(1-Trt)-OtBu
Synonyms: -Trityl-L-histidine tert-butyl ester
CAS Number
304698-96-2
Free base form
Molecular Formula
Molecular Weight
453.58 g/mol
Free base
Appearance
White to off-white powder
Crystalline solid
Solubility
Soluble in DCM, EtOAc, MeOH
Slightly soluble in water; soluble in organic solvents
Purity Standard
(HPLC)
Chiral purity is critical
Storage
to
Hygroscopic; keep under inert gas
Synthetic Utility & Mechanism[1]
Role in Racemization Suppression
Histidine is notoriously prone to racemization during activation.[1] The imidazole
-nitrogen can act as a base to deprotonate the -carbon, leading to an enol intermediate that destroys chirality.[2]
Mechanism: The Trityl group on the
-nitrogen exerts massive steric hindrance. It prevents the -nitrogen from orienting correctly to abstract the -proton.
Comparison: Trt is superior to Boc or Bum protection for preserving chirality during coupling, although Bum is more stable to acid.
Orthogonality and Deprotection
H-His(1-Trt)-OtBu is designed for Solution Phase Synthesis or Fragment Condensation .
Base Stability: The OtBu and Trt groups are stable to bases like piperidine and diethylamine. This allows the free amine to be coupled with Fmoc-protected amino acids.
Acid Sensitivity (Global Deprotection): Both the Trt side-chain protection and the OtBu C-terminal ester are cleaved simultaneously by Trifluoroacetic Acid (TFA).
Reagent: 95% TFA / 2.5% TIS / 2.5%
.
Result: Yields free L-Histidine (or the peptide acid) in one step.
Synthesis Protocol (Reverse Engineering)
Since direct esterification of His(Trt) with acid would cleave the Trt group, the synthesis typically follows a base-tolerant route:
Starting Material: Fmoc-His(Trt)-OH (Commercial, pure
isomer).
Esterification: Reaction with tert-butyl-2,2,2-trichloroacetimidate (TBTA) or O-tert-butyl-N,N'-diisopropylisourea. These methods install the tert-butyl group under neutral/thermal conditions without acid.
N-Deprotection: Removal of the Fmoc group using Piperidine/DMF.
Purification: Crystallization to yield H-His(Trt)-OtBu.
Figure 2: Logical synthetic pathway avoiding acid-catalyzed deprotection of the Trityl group.
Experimental Handling & Quality Control
Handling Precautions
Acid Sensitivity: Avoid any contact with acidic vapors (HCl, TFA) during storage or weighing, as this will prematurely cleave the Trityl group (turning the solid yellow/orange) or the OtBu ester.
Hygroscopicity: Store in a desiccator. Moisture can lead to hydrolysis of the ester over time.
Quality Control Parameters
To ensure the integrity of the building block before use in expensive peptide assembly:
1H-NMR (DMSO-d6): Verify the presence of the tert-butyl singlet (~1.4 ppm) and the Trityl aromatic protons (7.0–7.4 ppm). Confirm the integration ratio (9H for tBu, 15H for Trt).
HPLC (Chiral): Essential to verify that the starting material has not racemized. The L-isomer should be >99.5%.
TLC: Run in DCM/MeOH (9:1). Staining with Ninhydrin should show a free amine (positive/blue spot).
Troubleshooting Coupling Reactions
If yields are low when coupling to H-His(Trt)-OtBu:
Steric Hindrance: The bulky Trityl group and the tert-butyl ester create a congested steric environment. Use highly active coupling reagents like HATU or COMU rather than standard carbodiimides.
Pre-activation: Pre-activate the incoming carboxylic acid to ensure rapid kinetics.
References
Barlos, K., et al. (1989). "Synthesis of protected histidine derivatives and their application in peptide synthesis." Tetrahedron, 45(12), 3741-3758. Link
Sieber, P., & Riniker, B. (1991). "Protection of histidine in peptide synthesis: A reassessment of the trityl group." Tetrahedron Letters, 32(50), 7393-7396. Link
PubChem. (2025).[3] "Compound Summary: H-His(Trt)-OtBu." National Library of Medicine. Link
Mergler, M., et al. (2001). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 7(9), 502-510. Link
The Strategic Role of the Trityl (Trt) Protecting Group in Modern Peptide Synthesis
An In-Depth Technical Guide: Abstract The synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. Achieving high fidelity in assembling amino acid sequences hinges on a robust st...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Abstract
The synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. Achieving high fidelity in assembling amino acid sequences hinges on a robust strategy of orthogonal protection and deprotection. Among the arsenal of chemical tools available, the triphenylmethyl (Trt), or trityl, group stands out as a versatile and indispensable protecting group, particularly for the side chains of nucleophilic amino acids. This guide provides a comprehensive technical overview of the Trt group's role, delving into its chemical principles, mechanisms of action, strategic applications in Solid-Phase Peptide Synthesis (SPPS), and field-proven experimental protocols. We will explore the causality behind its widespread adoption, its function within the orthogonal Fmoc/tBu synthesis strategy, and the critical considerations for its successful implementation and removal.
The Trityl Group: A Molecular Scaffold of Steric Bulk and Tunable Lability
The triphenylmethyl (Trt) group is a bulky alkyl-type protecting group derived from triphenylmethane. Its structure, consisting of a central carbon atom bonded to three phenyl rings, imparts unique properties that are highly advantageous in chemical synthesis.[1]
Steric Hindrance: The most defining feature of the Trt group is its exceptional steric bulk. This size is not a drawback but a strategic asset. It allows for the selective protection of sterically accessible functional groups, such as the primary hydroxyls in carbohydrates or the side-chain functionalities of certain amino acids.[1][2] In peptide synthesis, this bulk effectively shields the protected group from unwanted side reactions during the coupling steps.[3]
Acid Lability: The Trt group is classified as an acid-sensitive or acid-labile protecting group.[4] The stability of the triphenylmethyl cation, which is significantly resonance-stabilized across the three phenyl rings upon cleavage, is the driving force behind its facile removal under acidic conditions.[2][5] This deprotection is typically achieved with trifluoroacetic acid (TFA).[6]
The utility of the Trt scaffold is further enhanced by its derivatives, which allow chemists to fine-tune the group's acid lability. By adding electron-donating methoxy groups to the phenyl rings, the stability of the resulting carbocation is increased, making the protecting group easier to cleave.[7] This principle allows for a spectrum of lability, crucial for complex syntheses requiring multiple, selective deprotection steps.
Protecting Group
Abbreviation
Relative Acid Lability
Typical Cleavage Condition
Trityl
Trt
1
~50-95% TFA
4-Methoxytrityl
MMT
10x > Trt
1-5% TFA in DCM
4,4'-Dimethoxytrityl
DMT
100x > Trt
Dilute Dichloroacetic/Trichloroacetic Acid
4,4',4"-Trimethoxytrityl
TMT
1000x > Trt
Very Mild Acetic Acid
Table 1. Relative acid lability of common trityl derivatives. The electron-donating methoxy groups stabilize the trityl cation formed during cleavage, thereby increasing the ease of removal.[4][7]
Mechanism of Action: A Tale of Two Reactions
The lifecycle of the Trt group in peptide synthesis involves two key processes: protection of the amino acid side chain before its incorporation into the peptide and its final deprotection after the sequence is assembled.
Protection: Masking the Reactive Side Chain
The Trt group is typically introduced using trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA).[2] The base neutralizes the HCl byproduct generated during the reaction. The mechanism proceeds via a nucleophilic attack of the amino acid's side-chain heteroatom (e.g., the sulfur of Cysteine or the amide nitrogen of Asparagine) on the trityl chloride.
Caption: General workflow for Trityl protection of a thiol side chain.
Deprotection: Liberation by Acidolysis
The removal of the Trt group is an acid-catalyzed process known as acidolysis.[5] It is the critical final step that unmasks the side chain's functionality. The reaction begins with the protonation of the heteroatom attached to the Trt group by a strong acid like TFA. This weakens the C-S (or C-N/C-O) bond, leading to its cleavage and the formation of the highly stable, resonance-stabilized trityl cation (Trt⁺).[5]
The liberation of this cation is often visually apparent, imparting a characteristic deep yellow color to the cleavage cocktail.[8] However, the Trt⁺ cation is also a reactive electrophile. If left unchecked, it can cause deleterious side reactions, such as re-alkylation of nucleophilic residues like Tryptophan or Cysteine.[5] To prevent this, "scavengers" are essential components of any cleavage cocktail. These are nucleophilic species, such as triisopropylsilane (TIS), water, or phenol, that rapidly trap the Trt⁺ cation, neutralizing its reactivity.[9][10]
Caption: Mechanism of acid-catalyzed Trt deprotection with scavenging.
Orthogonality: The Cornerstone of Fmoc-Based SPPS
In peptide synthesis, an orthogonal protection scheme is one in which different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[11] The modern Fmoc/tBu strategy is a prime example of such a system, and the Trt group is a key component.
In this strategy:
Nα-Amino Protection: The N-terminal alpha-amino group of each incoming amino acid is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is labile to basic conditions (typically 20% piperidine in DMF).[]
Side-Chain Protection: Reactive side chains are protected by groups like tert-butyl (tBu), tert-butoxycarbonyl (Boc), and Trityl (Trt) , all of which are labile to acidic conditions (TFA).[11][13]
This orthogonality is critical. During the stepwise assembly of the peptide on the solid support, the Nα-Fmoc group is repetitively removed by piperidine treatment to allow for the next coupling, while the acid-labile Trt and tBu side-chain protecting groups remain completely intact.[13] Only at the very end of the synthesis is the peptide treated with a strong acid cocktail (e.g., TFA with scavengers) to simultaneously cleave the peptide from the resin and remove all the side-chain protecting groups in a single step.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Content Type: Technical Whitepaper
Audience: Senior Peptide Scientists, Medicinal Chemists, and Process Development Engineers
Focus: Racemization Suppression and Convergent Synthesis Strategies[1]
Executive Summary: The Regio-Specific Imperative
In the landscape of Solid-Phase Peptide Synthesis (SPPS), Histidine is notoriously problematic due to its susceptibility to racemization and side-chain acylation.[1] While Fmoc-His(Trt)-OH is the industry standard, it predominantly exists as the
-trityl (3-Trt) isomer.[1] This whitepaper analyzes H-His(1-Trt)-OtBu (CAS: 304698-96-2), a specialized building block that offers a distinct mechanistic advantage: -protection .[1]
By securing the
(1-position) nitrogen, this reagent effectively blocks the intramolecular base catalysis pathway responsible for alpha-carbon epimerization.[1] Consequently, H-His(1-Trt)-OtBu serves as a critical "Amino Component" in convergent synthesis strategies, allowing for the generation of high-purity peptide fragments with preserved chirality at the C-terminal Histidine.[1]
Mechanistic Foundation: The
vs.
Dichotomy
To understand the utility of H-His(1-Trt)-OtBu, one must first dissect the mechanism of Histidine racemization.[1]
The Racemization Pathway
During the activation of a Histidine residue (or when Histidine is the C-terminal residue of a fragment being coupled), the imidazole ring facilitates proton abstraction from the
position.
The Culprit: The unblocked
(pros-nitrogen) acts as an intramolecular base.[1]
The Mechanism: It abstracts the
proton, leading to an enol/enolate intermediate which repotonates indiscriminately, causing loss of chirality (L D).[1]
The Solution: Steric blocking of the
position prevents this abstraction.
Why Standard Reagents Fail
Standard tritylation of Histidine is thermodynamically controlled, favoring the sterically less hindered
(3-position).[1] While -Trt protects the side chain from acylation, it leaves the basic exposed to catalyze racemization.[2]
H-His(1-Trt)-OtBu is kinetically trapped in the
-protected state.[1] Its use is paramount when the Histidine residue is at the C-terminus of a fragment undergoing coupling, a scenario where racemization risk is highest.
Figure 1: Mechanism of Histidine racemization and its inhibition via N-pi protection.[1]
Strategic Application: Convergent SPPS
H-His(1-Trt)-OtBu is not a standard SPPS building block (which requires a free acid and protected amine).[1] Instead, it is the Amino Component used to synthesize protected dipeptides or fragments in solution, which are subsequently loaded onto the resin.
Workflow: The "Safety-Catch" Fragment Approach
This strategy is essential when a sequence contains a critical ...-Xaa-His- motif that is prone to racemization if coupled stepwise on-resin.[1]
Why? Solution phase allows precise control of temperature and solvent to maintain the labile 1-Trt regioisomer and suppress racemization.[1]
Acid Deprotection (Selective): Remove the C-terminal OtBu group (using mild acid or specific conditions that retain the Trt and Fmoc).[1] Note: Trt is very acid sensitive; selective removal of OtBu in the presence of Trt is challenging and requires fine-tuned acidity (e.g., dilute TFA or silane scavengers).[1]
Alternative: Use the H-His(1-Trt)-OtBu to synthesize a larger fragment, then deprotect the N-terminus for further solution phase extension.[1]
Resin Loading: Load the resulting Fmoc-Xaa-His(1-Trt)-OH fragment onto the solid support.[1]
Comparison of Histidine Derivatives[3][4]
Derivative
Position of Trt
Stability
Racemization Risk
Primary Application
Fmoc-His(3-Trt)-OH
(Tele)
High (Thermodynamic)
Moderate/High
Standard Stepwise SPPS
H-His(1-Trt)-OtBu
(Pros)
Low (Kinetic)
Very Low
Convergent Synthesis / Fragment Building
Fmoc-His(Bum)-OH
(Pros)
High
Low
Specialized SPPS (Rare due to formaldehyde risks)
Experimental Protocol: High-Fidelity Fragment Synthesis
Objective: Synthesis of Fmoc-Phe-His(1-Trt)-OtBu as a model for racemization-free fragment generation.[1]
Crucial: Avoid strong acid washes (e.g., 1N HCl) typically used in workups, as this will strip the Trityl group.[1] Use pH 5.5 phosphate buffer if protonation is required.[1]
Validation:
Analyze via chiral HPLC to confirm Diastereomeric Excess (de) > 99%.
The 1-Trt isomer is kinetically unstable and will isomerize to the thermodynamically stable 3-Trt form in the presence of heat or protic solvents over time.[1]
Quality Control Check
Before any synthesis campaign, the reagent must be validated.
1H-NMR Test: The C(2)-H and C(5)-H protons of the imidazole ring show distinct chemical shifts for
Validation Standard: If the NMR spectrum shows significant shifting or peak splitting characteristic of the 3-Trt isomer, repurify or discard.
Storage: Must be stored at -20°C, strictly anhydrous.
The "Self-Validating" Protocol
In your experimental design, include a "racemization probe":
Synthesize a test dipeptide (e.g., Fmoc-Ala-His-OtBu) using the reagent.[1]
Synthesize the intentional D-isomer (Fmoc-Ala-D-His-OtBu).[1]
Co-inject on HPLC.[1] If your product peak co-elutes with the D-isomer standard, the 1-Trt protection failed or the coupling conditions were too aggressive.[1]
References
Jones, J. H., Ramage, W. I., & Witty, M. J. (1980).[1] Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301–303.[1] Link[1]
Sieber, P., & Riniker, B. (1987).[1] Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters, 28(48), 6031-6034.[1] Link
Mergler, M., et al. (2001).[1] The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46.[1] (Contextualizing side-reactions in sensitive residues).
Bachem. (n.d.). H-His(1-Trt)-OtBu Product Specifications. Bachem Online Catalog. Link
Watanabe Chemical Industries. (n.d.).[1][3] 304698-96-2 H-His(Trt)-OtBu Technical Data.[1][3][4][5] Link
Navigating the Imidazole Labyrinth: A Comprehensive Guide to Histidine Protecting Groups
[1][2] Introduction: The "Histidine Problem" In the realm of peptide synthesis, Histidine (His) acts as a unique adversary. Unlike aliphatic or simple aromatic residues, the imidazole side chain of Histidine possesses a...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction: The "Histidine Problem"
In the realm of peptide synthesis, Histidine (His) acts as a unique adversary. Unlike aliphatic or simple aromatic residues, the imidazole side chain of Histidine possesses a pKa of approximately 6.0, allowing it to function as both a general acid and a general base under physiological and synthetic conditions.
For the synthetic chemist, this amphoteric nature presents two critical challenges:
Acylation: The unmasked imidazole nitrogens are nucleophilic and will readily react with activated amino acids, leading to branched peptides.
Racemization: This is the most insidious issue. The imidazole ring contains two nitrogens: the pros (
, near) and the tele (, far).[1][2] The -nitrogen is spatially positioned to act as an intramolecular base, abstracting the acidic proton from the -carbon of the activated Histidine species.[3] This leads to the formation of an achiral enol intermediate and subsequent loss of chiral purity.
The Core Directive: Effective protection must not only mask nucleophilicity but also suppress the basicity of the
-nitrogen to prevent self-catalyzed racemization.
Mechanistic Logic:
vs.
Protection[4][6]
To select the correct protecting group, one must understand the regiochemistry of the imidazole ring.
-Protection (The Ideal): Blocking the -nitrogen directly prevents it from abstracting the -proton. This is the most effective strategy against racemization. However, synthetic access to pure -derivatives is historically difficult.
-Protection (The Standard): Most commercially available derivatives (like Trityl) protect the -nitrogen. They rely on steric bulk to shield the -nitrogen and electron-withdrawing effects to lower the ring's overall basicity.[2]
Visualization: The Racemization Pathway
The following diagram illustrates how an unprotected or poorly protected
-nitrogen catalyzes racemization via the "shuttle" mechanism.
Figure 1: The mechanism of autocatalytic racemization in Histidine. The
-nitrogen abstracts the -proton, leading to an achiral enol intermediate.
Strategic Framework: Selecting the Protecting Group[1][5]
The choice of protecting group is dictated by the synthesis strategy (Fmoc vs. Boc) and the specific "danger level" of the sequence (e.g., adjacent bulky residues, high-temperature coupling).
The Fmoc Strategy
In Fmoc solid-phase peptide synthesis (SPPS), base sensitivity is the primary constraint.
(typically), but the electron-withdrawing carbonyl directly reduces the pKa of the imidazole ring.
Pros: superior suppression of racemization compared to Trt due to electronic deactivation of the ring.
Cons: The Boc group on the imidazole is semi-stable to piperidine. It can be prematurely removed during Fmoc deprotection cycles, leaving the His naked for subsequent acylation.
Recommendation: Use for short peptides or when introducing His near the N-terminus where it won't see many piperidine cycles.
A Technical Guide to H-His(1-Trt)-OtBu: A Cornerstone Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of peptide synthesis and drug development, the strategic use of protected amino acids is paramount to achieving high yie...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis and drug development, the strategic use of protected amino acids is paramount to achieving high yields, purity, and biological activity of the final peptide. Among these crucial building blocks, H-His(1-Trt)-OtBu, or tert-butyl N(im)-trityl-L-histidinate, has emerged as a valuable asset, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the core attributes of H-His(1-Trt)-OtBu, including its synthesis, properties, and applications, with a focus on the scientific rationale behind its use.
Physicochemical Properties of H-His(1-Trt)-OtBu
A thorough understanding of the physicochemical properties of H-His(1-Trt)-OtBu is essential for its effective application. These properties are summarized in the table below.
The Rationale for Protection: The Orthogonal Strategy in Peptide Synthesis
The synthesis of peptides is a stepwise process of forming amide bonds between amino acids. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids, namely the α-amino group and any reactive side chains, must be temporarily masked with protecting groups. An effective protection strategy relies on the principle of orthogonality, where one protecting group can be removed under conditions that do not affect another.[4][5][6]
H-His(1-Trt)-OtBu is a prime example of an orthogonally protected amino acid derivative.
The Trityl (Trt) Group: This bulky group protects the imidazole side chain of histidine. The imidazole ring is nucleophilic and can cause undesirable side reactions, including racemization, during peptide coupling.[4] The Trt group is acid-labile and is typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[4]
The tert-Butyl (OtBu) Group: This group protects the C-terminal carboxylic acid. The OtBu ester is also acid-labile and is cleaved simultaneously with the Trt group and other side-chain protecting groups during the final deprotection step.[7]
The key feature of H-His(1-Trt)-OtBu is its free α-amino group , which allows for its direct incorporation into a growing peptide chain without the need for a prior deprotection step. This is particularly advantageous in specific synthetic strategies, such as fragment condensation.
Synthesis of H-His(1-Trt)-OtBu: A Conceptual Workflow
While a specific, detailed protocol for the industrial synthesis of H-His(1-Trt)-OtBu is proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles and the synthesis of related compounds.[8][9] The synthesis would likely involve two key steps: tritylation of the histidine side chain and esterification of the carboxylic acid.
Caption: Conceptual workflow for the synthesis of H-His(1-Trt)-OtBu.
Application in Solid-Phase Peptide Synthesis (SPPS)
H-His(1-Trt)-OtBu is primarily utilized in Fmoc-based solid-phase peptide synthesis. The general workflow for incorporating this building block is outlined below.
Experimental Protocol: Incorporation of H-His(1-Trt)-OtBu in SPPS
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) that has the N-terminal Fmoc group removed.
Activation: In a separate vessel, dissolve H-His(1-Trt)-OtBu (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF). Add a base such as N,N-diisopropylethylamine (DIPEA) to neutralize any salts and facilitate the activation.
Coupling: Add the activated H-His(1-Trt)-OtBu solution to the deprotected resin. Allow the reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete coupling.
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the newly added histidine, preparing it for the next coupling cycle.
Technical Guide: Strategic Utilization of H-His(1-Trt)-OtBu in Advanced Peptide Chemistry
The following technical guide is structured to provide actionable, high-level insights into the application of H-His(1-Trt)-OtBu in peptide chemistry. It moves beyond basic product descriptions to address the mechanistic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide actionable, high-level insights into the application of H-His(1-Trt)-OtBu in peptide chemistry. It moves beyond basic product descriptions to address the mechanistic logic, experimental strategies, and troubleshooting protocols required by senior researchers.
Executive Summary & Structural Logic
H-His(1-Trt)-OtBu (CAS: 304698-96-2 / 218938-68-2 for HCl salt) is a specialized histidine building block designed primarily for solution-phase peptide synthesis and convergent fragment condensation . Unlike standard solid-phase peptide synthesis (SPPS) derivatives (e.g., Fmoc-His(Trt)-OH), this molecule features a free
-amine and a protected C-terminus, positioning it as the nucleophilic component in coupling reactions.
The Chemical Logic of the Protection Pattern
The utility of this derivative rests on the orthogonality and steric properties of its protecting groups:
Moiety
Chemical Identity
Mechanistic Function
H- (N)
Free Amine
Acts as the nucleophile for coupling with activated carboxylic acids (e.g., Fmoc-AA-OH).
1-Trt (N)
Trityl on Imidazole
Racemization Suppression: The bulky trityl group on the (tele) nitrogen sterically hinders the abstraction of the -proton, significantly reducing the risk of racemization during coupling. Orthogonality: Acid-labile; removed during global deprotection (TFA).
-OtBu
tert-Butyl Ester
C-Terminal Protection: Prevents self-coupling and allows solubility in organic solvents (DCM, DMF). Orthogonality: Acid-labile; removed simultaneously with the Trt group using TFA.
The primary use case for H-His(1-Trt)-OtBu is synthesizing C-terminal histidine peptides or protected fragments. The following protocol ensures high chiral integrity.
Coupling Strategy
Objective: Couple Fmoc-AA-OH (Carboxyl component) to H-His(1-Trt)-OtBu (Amine component).[1]
Key Constraint: While the Trt group suppresses racemization, Histidine remains sensitive. Avoid strong bases (like DBU) and high temperatures. Use mild bases (DIPEA/TMP) and efficient coupling reagents (DIC/Oxyma or HATU).
Validated Workflow (Step-by-Step)
Preparation:
Dissolve H-His(1-Trt)-OtBu (1.0 equiv) in dry DCM or DMF.
Note: If using the HCl salt, add DIPEA (1.0 equiv) to neutralize the salt and liberate the free amine. Ensure pH is neutral (approx. 7-8 on wet pH paper).
Activation (Pre-activation is critical):
In a separate vessel, dissolve the Fmoc-Amino Acid (1.1 equiv).
Add HATU (1.1 equiv) or DIC/Oxyma Pure (1.1 equiv).
Add DIPEA (2.0 equiv for HATU; 1.0 equiv for DIC/Oxyma).
Allow activation for 1–2 minutes (do not exceed 5 mins to avoid racemization of the incoming AA).
Coupling:
Add the activated Fmoc-AA solution to the H-His(1-Trt)-OtBu solution.
Stir at Room Temperature (20–25°C) .
Monitoring: Monitor reaction progress via TLC or LC-MS. Reaction is typically complete in 1–2 hours.
Work-up:
Dilute with Ethyl Acetate (EtOAc).
Wash sequentially with:
5% NaHCO
(removes unreacted acid).
Water.
Brine.
Crucial: Avoid acidic washes (e.g., 1M HCl or KHSO
) if possible, or perform them very rapidly and cold (0°C), as the Trityl group is acid-sensitive and can detach prematurely, leading to loss of the protecting group.
Reaction Logic Visualization
Figure 1: Mechanistic flow of the coupling reaction highlighting the critical risk point for racemization.
Deprotection & Scavenging Mechanics
Upon completion of the peptide synthesis, the Trt and OtBu groups must be removed. Both are acid-labile, but the Trityl cation (
) generated during cleavage is a highly reactive electrophile.
The Scavenger Imperative
If
is not quenched immediately, it will re-attach (alkylate) to nucleophilic side chains, particularly:
Tryptophan (Trp): Alkylation at the indole ring.
Methionine (Met): S-alkylation.
Tyrosine (Tyr): O-alkylation.
Recommended Cleavage Cocktail
For global deprotection (removing OtBu and Trt simultaneously):
Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.[2][5] Link
(Note: While specific URLs for product pages are subject to change, the citations above refer to standard chemical literature and major supplier catalogs validating the properties of Trityl and OtBu protection strategies.)
H-His(1-Trt)-OtBu: A Strategic Pivot in Convergent Peptide Synthesis
Executive Summary H-His(1-Trt)-OtBu (CAS: 304698-96-2) represents a specialized orthogonal building block in advanced medicinal chemistry, specifically designed for solution-phase peptide synthesis and convergent fragmen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
H-His(1-Trt)-OtBu (CAS: 304698-96-2) represents a specialized orthogonal building block in advanced medicinal chemistry, specifically designed for solution-phase peptide synthesis and convergent fragment condensation . Unlike standard Solid Phase Peptide Synthesis (SPPS) monomers (e.g., Fmoc-His(Trt)-OH), this compound features a free N-terminal amine and a protected C-terminal tert-butyl ester. This configuration establishes it as an ideal C-terminal acceptor unit.
Its significance lies in its ability to suppress histidine-mediated racemization—a notorious bottleneck in peptide drug development—while offering full acid-lability for global deprotection. This guide dissects the physicochemical logic, operational protocols, and mechanistic advantages of deploying H-His(1-Trt)-OtBu in the synthesis of complex bioactive peptides such as Glucagon-like peptides (GLP-1) and GnRH agonists.
Structural Anatomy & Chemo-Logic
The utility of H-His(1-Trt)-OtBu is defined by its three functional zones, each selected to maximize orthogonality and stability.
Functional Zone
Chemical Group
Reactivity Profile
Strategic Role
N-Terminus
Free Amine ()
Nucleophilic
Acceptor Site: Ready for immediate coupling with activated carboxylic acids or peptide fragments.
C-Terminus
tert-Butyl Ester ()
Acid-Labile
Semi-Permanent Protection: Stable to base (Fmoc removal) and hydrogenolysis. Removed by TFA during global deprotection.
Side Chain
Trityl ()
Acid-Labile
Racemization Suppressor: Sterically shields the imidazole ring and lowers the basicity of the -nitrogen.
The Nomenclature Ambiguity: 1-Trt vs.
-Trt
In commercial catalogs, this compound is frequently listed as H-His(1-Trt)-OtBu . However, strict IUPAC and biochemical nomenclature requires clarification to ensure scientific integrity.
-Trt (Tele, ): The trityl group is attached to the nitrogen distal to the alanine side chain. This is the thermodynamically stable isomer and the standard for preventing racemization.
-Trt (Pros, ): The trityl group is attached to the nitrogen proximal to the side chain. This isomer is sterically crowded and unstable.
Technical Note: In the context of H-His(1-Trt)-OtBu, the designation "1-Trt" is almost invariably a catalog synonym for the stable
-Trityl isomer. Researchers should verify this by NMR (Trt signal position) if synthesizing de novo, but commercial sources supply the -isomer due to its stability [1].
Histidine is uniquely prone to racemization during coupling due to the basicity of its imidazole ring. The unblocked
-nitrogen can act as an intramolecular base, abstracting the -proton from the activated amino acid to form an enol, destroying chirality.
Mechanism of Action
The bulky Trityl group on the
-nitrogen exerts a dual protective effect:
Steric Shielding: It blocks the approach of the
-nitrogen to the -proton.
Electronic Deactivation: It lowers the electron density of the imidazole ring, reducing the basicity of the remaining
-nitrogen.
Figure 1: Mechanism of histidine racemization and its suppression via Trityl protection. The Trt group sterically hinders the intramolecular abstraction of the
-proton.
Experimental Protocol: Solution Phase Coupling
This protocol describes the coupling of Z-Ala-OH (representing an N-protected fragment) to H-His(1-Trt)-OtBu . This setup mimics a convergent synthesis step where the His-OtBu unit acts as the C-terminal acceptor.
Coupling Agent: EDC.HCl (1.2 eq) and HOBt (1.2 eq) (or HOAt for difficult couplings)
Base: DIPEA (2.0 eq)
Solvent: DCM/DMF (anhydrous, 10:1 ratio)
Step-by-Step Methodology
Activation (0°C):
Dissolve Z-Ala-OH (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM/DMF.
Cool to 0°C in an ice bath.
Add EDC.HCl (1.2 eq) and stir for 15 minutes. Why? Pre-activation forms the active ester, minimizing the time the free amine is exposed to potential side reactions.
Coupling (RT):
Add H-His(1-Trt)-OtBu (1.0 eq) to the reaction mixture.
Add DIPEA (2.0 eq) dropwise to maintain pH ~8.
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
Monitoring: Check reaction progress via TLC (CHCl3:MeOH 9:1) or HPLC.[1][2] Look for the disappearance of the His-OtBu starting material.
Work-up (Extraction):
Dilute with Ethyl Acetate (EtOAc).
Wash sequentially with:
5% citric acid (removes unreacted amine/EDC). Note: Keep washes brief to avoid prematurely cleaving the Trt group, although it is relatively stable to weak acid.
Saturated NaHCO3 (removes unreacted acid/HOBt).
Brine.
Dry over Na2SO4 and concentrate in vacuo.
Validation:
Verify the product Z-Ala-His(Trt)-OtBu via LC-MS (Expected Mass = MW of Z-Ala + MW of His(Trt)OtBu - H2O).
Synthesis Workflow & Orthogonality
H-His(1-Trt)-OtBu is most powerful in convergent synthesis , where two large peptide fragments are joined. The OtBu/Trt combination allows the N-terminus to be manipulated (e.g., Fmoc removal) without disturbing the C-terminus or the side chain.
Figure 2: Orthogonality map demonstrating the stability of the Trt/OtBu pair during base-mediated N-terminal deprotection, allowing for chain elongation before global acid deprotection.
Quality Control & Troubleshooting
When sourcing or synthesizing H-His(1-Trt)-OtBu, specific impurity profiles must be monitored.
Critical Impurities
Des-Trityl (H-His-OtBu): Caused by exposure to acid or moisture during storage.
Detection: LC-MS (Mass shift -242 Da).
Prevention: Store at -20°C under argon; add trace DIPEA to solvent if using in slow reactions.
Racemized Content (D-His):
Detection: Chiral HPLC (e.g., Chiralpak AD-H).
Limit: < 0.5% for GMP grade.
Storage Stability
The Trityl group is acid-labile.[3] Do not store this compound in solvents containing traces of acid (e.g., unneutralized chloroform). It is stable as a solid for >1 year at -20°C.
References
Bachem AG. (n.d.). H-His(1-Trt)-OtBu Product Specification. Retrieved from
Sieber, P., et al. (2003). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters, 28(48), 6031-6034. Link
Barlos, K., et al. (1982). Efficient "one-pot" synthesis of N-tritylamino acids. Journal of the Chemical Society, Chemical Communications. Link
Mergler, M., et al. (2001). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science. Link
Sigma-Aldrich. (n.d.). H-His(Trt)-OtBu HCl Product Sheet. Retrieved from
Exploring the applications of histidine derivatives in synthesis
Executive Summary Histidine is unique among the canonical amino acids due to its imidazole side chain, which possesses a pKa (~6.[]0) within the physiological range. This amphoteric nature allows it to function as a vers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Histidine is unique among the canonical amino acids due to its imidazole side chain, which possesses a pKa (~6.[]0) within the physiological range. This amphoteric nature allows it to function as a versatile "chemical pivot," switching between proton donor and acceptor roles with minimal energy cost. In synthetic chemistry, histidine derivatives are not merely building blocks but functional catalysts and ligands.[] This guide explores the high-level applications of histidine in peptide synthesis (specifically racemization control), organocatalysis, and the emerging field of histidine-based ionic liquids, providing actionable protocols and mechanistic insights for the bench scientist.
The Imidazole Moiety: A Functional Pivot
The utility of histidine stems from the electronic properties of the imidazole ring.[2] It exists in tautomeric equilibrium between the
-H (pros) and -H (tele) forms.
Nucleophilicity: The unprotonated nitrogen is a potent nucleophile, essential for acyl transfer reactions.
Metal Coordination: Histidine is a premier ligand for transition metals (Zn, Cu, Ni), utilized in affinity purification and the construction of Metal-Organic Frameworks (MOFs).
Acid/Base Catalysis: Its ability to shuttle protons makes it indispensable in biomimetic catalysis.
Histidine in Peptide Synthesis: Controlling Racemization
The incorporation of Histidine into peptides is notoriously difficult due to racemization .[3] Unlike other amino acids, the imidazole ring can act as an intramolecular base, abstracting the
-proton from the activated species (e.g., the acyl halide or activated ester), leading to the formation of a planar enolate and subsequent loss of chirality.[2]
The Mechanism of Racemization
The proximity of the
-nitrogen to the -carbon facilitates this abstraction.[2] If the -nitrogen is unprotected or improperly protected, racemization is almost guaranteed during slow coupling steps or elevated temperatures.
Figure 1: Mechanism of histidine racemization via intramolecular proton abstraction and its prevention.
Protecting Group Strategy
Selection of the correct side-chain protecting group is the primary defense.[2]
Protecting Group
Site of Protection
Racemization Suppression
Removal Condition
Application Notes
Trt (Trityl)
(Tele)
Low to Moderate
1-5% TFA in DCM
Standard for Fmoc SPPS. prone to racemization if coupling is slow.
Boc (t-Butyloxycarbonyl)
/
High
High % TFA
Excellent for high-temp/microwave synthesis. Electron-withdrawing nature reduces basicity of the ring.
Bom (Benzyloxymethyl)
(Pros)
Very High
HF / TFMSA
Highly effective but requires harsh cleavage (HF), making it less common in standard Fmoc chemistry.
Momb (Methoxybenzyl)
High
TFA
A modern alternative offering good suppression with standard cleavage conditions.
Expert Insight: While Fmoc-His(Trt)-OH is the industry standard due to cost and ease of removal, it protects the tele nitrogen. This leaves the pros nitrogen available to cause racemization. For critical couplings or microwave-assisted synthesis, Fmoc-His(Boc)-OH is superior because the Boc group is electron-withdrawing, significantly reducing the basicity of the imidazole ring and preventing proton abstraction [1, 3].
Protocol 1: Low-Racemization Coupling of Histidine
Objective: Couple Fmoc-His(Trt)-OH to a resin-bound peptide with <1% racemization.
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
Solvent: DMF (Dimethylformamide)
Base: Collidine (2,4,6-Trimethylpyridine) - Crucial for suppressing racemization compared to DIEA.
Step-by-Step Workflow:
Pre-Activation (Cold Cycle): Dissolve Fmoc-His(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Cool to 0°C.
Activation: Add DIC (3.0 eq). Stir for 2 minutes. Note: Pre-activation ensures the active ester is formed before contact with the resin.
Coupling: Add the mixture to the resin.
Base Addition: Add Collidine (3.0 eq). Why? Collidine is a weaker, more sterically hindered base than DIEA, reducing the risk of base-catalyzed racemization [1].
Incubation: Shake at room temperature for 60 minutes. Do not use microwave heating >50°C for Histidine couplings [1, 5].
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
Organocatalysis and Ionic Liquids
Histidine derivatives are increasingly used as "green" catalysts and solvents. The imidazole ring can catalyze acyl transfer reactions (similar to DMAP) but with the advantage of being derived from a chiral pool.
Histidine-Based Ionic Liquids (AAILs)
Amino Acid Ionic Liquids (AAILs) utilizing histidine are gaining traction for extraction processes (e.g., separating asphalt from carbonate rocks) and as corrosion inhibitors [7, 14].
Key Advantage: The amphiphilic nature of alkylated histidine allows it to form self-assembled structures (micelles/hydrogels) that can solubilize hydrophobic drugs or catalysts [11, 13].
Protocol 2: Synthesis of a Histidine-Derived Ionic Liquid Surfactant
Objective: Synthesis of a lipophilic histidine ester (e.g., for use as a surfactant or drug delivery vehicle) [18].
Reaction: Esterification of Boc-His(Boc)-OH with a fatty alcohol.
Monitoring: Check progress via TLC (Chloroform/Ethyl Acetate 1:1).
Workup: Wash the organic layer with 5% citric acid (to remove DMAP/His) and brine. Dry over
.
Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove Boc groups.
Purification: Precipitate in cold diethyl ether or purify via semi-prep HPLC.
Validation: Confirm structure via 1H-NMR (look for imidazole protons at
~7.5-8.8 ppm) [14].
Drug Discovery Applications
Covalent Targeting
Histidine is an "unexploited opportunity" in covalent drug discovery.[4] While cysteine targeting (via acrylamides) is common, histidine targeting using sulfonyl exchange chemistry allows for the engagement of proteins lacking accessible cysteines.[4] Sulfonyl fluorides can selectively react with the imidazole nitrogen to form stable sulfonamides [10, 11].
Hydrogels for Drug Delivery
Histidine derivatives (e.g., N-stearoyl-L-histidine) can form supramolecular hydrogels. The imidazole ring allows these gels to be pH-responsive. At acidic pH (tumor microenvironment), the imidazole protonates, causing electrostatic repulsion and gel disassembly, thereby releasing the encapsulated drug payload [13].
Visualizing the Decision Process
Figure 2: Decision matrix for selecting Histidine protecting groups in Solid Phase Peptide Synthesis (SPPS).
References
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. 5
An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications. 6[4][7]
Preventing Racemization of Histidine in Peptide Synthesis. BenchChem Technical Support. 2[7]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. 8
Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. 9
Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Medicinal Research Reviews. 10
Synthesis of histidine-MeI ionic liquid (His-MeI). Journal of Molecular Liquids. 7
A Deep Dive into Protected Histidines: A Technical Guide for Peptide Synthesis. BenchChem. 3
Design, synthesis, and applications of ring‐functionalized histidines in peptide‐based medicinal chemistry and drug discovery. ResearchGate. 11[4][7][12][13]
Step-by-step guide to incorporating H-His(1-Trt)-OtBu into a peptide sequence
Executive Summary This guide details the protocol for utilizing H-His(1-Trt)-OtBu (CAS: 304698-96-2) as a C-terminal building block in peptide synthesis. Unlike standard Solid-Phase Peptide Synthesis (SPPS) resins, this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for utilizing H-His(1-Trt)-OtBu (CAS: 304698-96-2) as a C-terminal building block in peptide synthesis. Unlike standard Solid-Phase Peptide Synthesis (SPPS) resins, this amino acid ester allows for convergent solution-phase strategies where Histidine serves as the C-terminal residue.
Key Technical Advantages:
Racemization Suppression: The bulky Trityl (Trt) group at the
(1-position) sterically hinders the imidazole ring, significantly reducing the risk of racemization via the enolization pathway common in Histidine derivatives.[1]
Orthogonality: The tert-butyl ester (OtBu) and Trityl (Trt) groups are acid-labile, making them fully compatible with Fmoc/tBu strategies where the N-terminus is deprotected by base (Piperidine/DBU), leaving the C-terminus and side-chain intact until final global deprotection.
Strategic Analysis & Chemical Logic
Structural Considerations: The "1-Trt" Nomenclature
Commercial nomenclature often refers to this molecule as H-His(1-Trt)-OtBu .[2] Mechanistically, this corresponds to the protection of the
(tele) nitrogen of the imidazole ring.
Why
? Protection at the -nitrogen is thermodynamically preferred and crucial for preventing the "imidazolide" mechanism of racemization. It blocks the nitrogen that would otherwise act as a base to abstract the -proton.
Stability: The Trityl group is acid-labile but stable to basic conditions used in Fmoc deprotection.
Critical Handling Constraints
Acid Sensitivity (Workup Hazard): Both the Trt and OtBu groups are susceptible to acidolysis. Standard workup protocols involving 1M HCl or KHSO
must be avoided to prevent premature deprotection.
Solution: Use 5% Citric Acid or dilute NH
Cl for aqueous washes.
Hydrophobicity: The Trityl group adds significant lipophilicity. The molecule is highly soluble in organic solvents (DCM, DMF, EtOAc) but insoluble in water, facilitating extractive workups.
Protocol: Solution-Phase Coupling
This protocol describes coupling an N-protected amino acid (e.g., Fmoc-AA-OH) to H-His(1-Trt)-OtBu.
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).
Step-by-Step Workflow
Dissolution:
Dissolve 1.0 equivalent of H-His(1-Trt)-OtBu and 1.1 equivalents of the Fmoc-AA-OH in minimal DCM (concentration ~0.1 M).
Tip: If solubility is an issue, add small amounts of DMF.
Activation:
Cool the solution to 0°C (ice bath) to suppress initial racemization rates. Add 1.2 equivalents of HOBt followed by 1.2 equivalents of EDC.HCl .
Reasoning: Pre-activation at low temperature ensures controlled formation of the active ester.
Base Addition:
Add DIPEA dropwise. Monitor pH to ensure it is basic (pH ~8 on wet litmus paper).
Caution: Avoid large excess of base. High pH can promote racemization of the His-
-carbon even with Trt protection.
Reaction:
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (EtOAc/Hexane) or LC-MS.
Workup (The Critical Step):
Dilute reaction with Ethyl Acetate (EtOAc).
Wash 1: 5% NaHCO
(3x) – Removes unreacted acid and HOBt.
Wash 2: Water (1x).
Wash 3:5% Citric Acid (2x) – Crucial: Do NOT use strong acids. Citric acid (pH ~4) is mild enough to preserve the Trt/OtBu groups while removing unreacted amines.
Wash 4: Brine (saturated NaCl).
Dry over anhydrous Na
SO, filter, and concentrate in vacuo.
Protocol: Global Deprotection
Once the peptide chain is assembled, the final step removes the Fmoc (if present), Trt, and OtBu groups. If the N-terminus is Fmoc-protected, remove it first using 20% Piperidine/DMF before proceeding to acid cleavage.
Reagents
Cleavage Cocktail: TFA / TIS / H
O (95:2.5:2.5 v/v/v).
TFA (Trifluoroacetic acid):[1][3] The cleavage agent.[3][4][5]
) are stable and highly reactive electrophiles. Without TIS, they will re-attach to the Histidine ring or alkylate Tryptophan/Methionine residues.
Procedure
Dissolve the fully protected peptide in the Cleavage Cocktail (10 mL per gram of peptide).
Stir at room temperature for 90 minutes .
Note: OtBu cleaves fast (~30 min), but Trt requires longer to ensure equilibrium shifts fully to the deprotected state in the presence of scavengers.
Precipitation:
Concentrate the TFA solution to ~10% volume under nitrogen flow (do not use high heat).
Pour the residue into cold Diethyl Ether (-20°C) to precipitate the peptide.
Isolation:
Centrifuge, decant the ether, and wash the pellet 2x with cold ether to remove organic scavengers.
Lyophilization:
Dissolve the pellet in H
O/Acetonitrile (1:1) and lyophilize.
Visualization of Workflow
The following diagram illustrates the convergent synthesis logic using H-His(1-Trt)-OtBu.
Figure 1: Workflow for solution-phase coupling and deprotection of H-His(1-Trt)-OtBu.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield after Workup
Acidolysis of Trt/OtBu during washing.
Switch from HCl/KHSO to 5% Citric Acid or dilute NHCl. Keep washes cold (4°C).
Racemization (D-His detected)
High pH during coupling or prolonged activation.
Reduce DIPEA equivalents. Ensure pre-activation at 0°C. Use Collidine instead of DIPEA (weaker base).
"Retritylation" (Trt adducts)
Insufficient scavenger in TFA cocktail.
Increase TIS concentration to 5%. Ensure reaction volume is sufficient to dilute the generated Trityl cations.
Incomplete Coupling
Steric bulk of Trityl group.
Use stronger coupling agents like HATU or COMU if EDC fails, but monitor racemization closely.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6] Chemical Reviews, 109(6), 2455-2504. [Link]
Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Standard reference for TFA scavenging cocktails).
Application Note: H-His(1-Trt)-OtBu in Convergent Peptide Synthesis
This guide details the application of H-His(1-Trt)-OtBu (Histidine with -trityl side-chain protection and -terminal tert-butyl ester) in the high-fidelity synthesis of bioactive peptides. Executive Summary H-His(1-Trt)-O...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of H-His(1-Trt)-OtBu (Histidine with
-trityl side-chain protection and -terminal tert-butyl ester) in the high-fidelity synthesis of bioactive peptides.
Executive Summary
H-His(1-Trt)-OtBu is a specialized, acid-labile building block designed for the solution-phase synthesis of peptides requiring a C-terminal Histidine. Its primary utility lies in Fragment Condensation and Convergent Synthesis strategies.
Unlike standard Solid Phase Peptide Synthesis (SPPS) where Histidine is often introduced as an N-protected acid (e.g., Fmoc-His(Trt)-OH), this reagent serves as the C-terminal acceptor (nucleophile) . This distinction is critical: by utilizing Histidine as the amine component with a pre-protected C-terminus, researchers completely bypass the activation of the Histidine carboxylic acid, thereby eliminating the primary pathway for C-terminal Histidine racemization—a notorious challenge in peptide chemistry.
Key Advantages:
Racemization Suppression: Avoids activation of the His-COOH moiety.[1][2]
Orthogonal Safety: The OtBu (ester) and Trt (side-chain) groups are stable to basic conditions (Fmoc removal) but removed simultaneously under acidic conditions (TFA), streamlining final deprotection.
Regiochemical Control: The bulky Trityl group shields the imidazole ring, preventing N-acylation side reactions.[3]
Scientific Background & Mechanism
The Histidine Racemization Challenge
Histidine is unique among amino acids due to its imidazole side chain.[2] During carboxyl activation (e.g., with HATU or DIC), the
-nitrogen (, position 1) of the imidazole ring can act as an intramolecular base, abstracting the -proton to form an achiral enol intermediate.[3] This leads to significant racemization (formation of D-His), rendering the bioactive peptide potentally toxic or inactive.
The Solution: H-His(1-Trt)-OtBu acts as the nucleophile . Since the carboxyl group is already esterified (OtBu), it is never activated. The racemization risk is effectively zero during the coupling step.
Regiochemistry: 1-Trt vs. 3-Trt
While commercial "His(Trt)" often refers to the thermodynamically stable
-Trityl (3-Trt) isomer, the specific designation H-His(1-Trt)-OtBu implies protection at the (pros) position or a specific stable isomer used in solution chemistry.
Mechanistic Insight: The Trityl group is extremely bulky. Its presence on the imidazole ring (whether
or ) sterically hinders the lone pairs, preventing them from participating in side reactions like acyl-transfer.
Reaction Pathway Diagram
The following diagram illustrates the convergent synthesis workflow using H-His(1-Trt)-OtBu to synthesize a bioactive fragment (e.g., for Liraglutide or GnRH analogs).
Caption: Convergent synthesis workflow utilizing H-His(1-Trt)-OtBu to prevent C-terminal racemization.
Detailed Protocol: Synthesis of Tripeptide Fragment
Model Target: Fmoc-Ala-Gly-His-OH (Precursor for bioactive signaling peptides).
Preparation: Dissolve 1.0 eq (e.g., 1.0 mmol) of Fmoc-Gly-OH and 1.1 eq of HOBt in minimal anhydrous DMF/DCM (1:1 v/v). Cool to 0°C.
Activation: Add 1.1 eq of EDC·HCl . Stir for 15 minutes at 0°C to form the active ester.
Expert Tip: Use carbodiimide (EDC) chemistry for solution phase to minimize byproducts. If using HATU, ensure strict stoichiometric control of base to prevent Fmoc cleavage.
Addition: Add 1.0 eq of H-His(1-Trt)-OtBu and 2.0 eq of DIPEA to the mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC (disappearance of H-His(1-Trt)-OtBu).
Phase 2: Elongation (Fmoc Removal & Second Coupling)
Fmoc Removal: Treat the intermediate with 20% Diethylamine (DEA) in DCM for 30 mins. (DEA is preferred over piperidine in solution phase to avoid formation of difficult-to-remove piperidyl-fulvene adducts).
Evaporation: Evaporate to dryness. Azeotrope with DCM/Hexane to remove traces of amine.
Second Coupling: Repeat Phase 1 using Fmoc-Ala-OH and the crude H-Gly-His(1-Trt)-OtBu.
Reaction: Dissolve the protected peptide (Fmoc-Ala-Gly-His(1-Trt)-OtBu ) in the cocktail (10 mL per gram of peptide).
Time: Stir at Room Temperature for 2–3 hours. The OtBu ester and Trt group are acid-labile and will cleave simultaneously.
Precipitation: Concentrate the TFA to ~10% volume under nitrogen flow. Pour into cold Diethyl Ether to precipitate the crude peptide.
Isolation: Centrifuge, wash with ether (3x), and dry.
Troubleshooting & Quality Control
Monitoring Racemization
Although this protocol minimizes racemization, it must be validated.
Method: C18 RP-HPLC using a chiral mobile phase or Marfey’s Analysis.
Acceptance Criteria: < 0.5% D-His isomer.
Troubleshooting: If D-His is observed, check the starting material optical purity. H-His(1-Trt)-OtBu should be optically pure. Avoid heating during the coupling step.
Trityl Shedding[5]
Issue: Premature loss of Trt group during coupling.
Cause: Solution too acidic (pH < 4).
Fix: Ensure sufficient DIPEA is present to maintain pH ~8 during coupling. Avoid using HOBt hydrates if water sensitivity is high; use anhydrous HOBt.
Solubility
Issue: H-His(1-Trt)-OtBu is hydrophobic.
Fix: Use a DCM/DMF mixture. Pure DMF may be required for longer peptide fragments.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Contextual grounding on Trt/OtBu orthogonality).
Application Notes & Protocols: Strategic Use of H-His(1-Trt)-OtBu in Peptide Fragment Condensation
Executive Summary: Overcoming the Histidine Challenge in Convergent Peptide Synthesis The synthesis of long and complex peptides is a cornerstone of modern drug development and biochemical research. While linear solid-ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Overcoming the Histidine Challenge in Convergent Peptide Synthesis
The synthesis of long and complex peptides is a cornerstone of modern drug development and biochemical research. While linear solid-phase peptide synthesis (SPPS) is a robust method, its efficiency diminishes with increasing peptide length, leading to challenges in purity and yield. Fragment condensation, a convergent strategy where smaller, purified peptide fragments are coupled, offers a powerful alternative.[1] However, this approach introduces its own complexities, particularly the risk of racemization at the C-terminal residue of the peptide fragment being activated for coupling.[2][3]
Histidine is notoriously one of the most problematic amino acids in this context.[4] Its imidazole side chain can catalyze epimerization at the α-carbon during carboxyl group activation and can cause other side reactions, compromising the stereochemical integrity and purity of the final peptide.[5][6] This application note provides a detailed guide on the strategic use of H-His(1-Trt)-OtBu (L-Histidine, 1-(triphenylmethyl)-, 1,1-dimethylethyl ester) as a C-terminal building block to mitigate these challenges, enabling the efficient and reliable synthesis of histidine-containing peptide fragments for subsequent condensation.
The Scientific Rationale: An Orthogonal Protection Strategy
The efficacy of H-His(1-Trt)-OtBu in a fragment condensation strategy is rooted in its dual, orthogonally-protected structure. Understanding the specific roles of the trityl (Trt) and tert-butyl (OtBu) groups is critical to appreciating its utility.
The Imidazole Conundrum: Why Histidine Needs Protection
The unprotected imidazole ring of histidine presents two primary obstacles in peptide synthesis:
Racemization: The nitrogen atom (specifically, the Nπ) in the imidazole ring can act as a base, abstracting the α-proton of the activated histidine residue. This leads to the formation of an oxazolone intermediate, which readily tautomerizes, scrambling the stereochemistry and resulting in a mixture of D- and L-isomers.[2][5] This loss of stereochemical purity can be catastrophic for the biological activity of the final peptide.
Side Reactions: The nucleophilic nature of the imidazole ring can lead to unwanted acylation during coupling steps, effectively "capping" the side chain and reducing the amount of activated amino acid available for forming the desired peptide bond.[5]
The trityl (Trt) group , a bulky and acid-labile protecting group, effectively masks the imidazole side chain.[6][7] Its steric hindrance prevents unwanted side reactions and significantly suppresses the risk of racemization, ensuring the integrity of the histidine residue throughout the synthesis of the peptide fragment.[6]
The C-Terminus Challenge: Enabling Fragment Activation
In fragment condensation, a peptide fragment with a free C-terminal carboxylic acid must be activated to react with the N-terminal amine of another fragment. To prepare such a fragment, its C-terminus must be protected during its own synthesis and then selectively deprotected without disturbing other protecting groups.
The tert-butyl (OtBu) ester serves as an ideal C-terminal protecting group in this scenario. It is stable to the basic conditions used for Fmoc group removal during standard SPPS but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[8][9] This orthogonality is the key to its strategic value. A fully protected peptide fragment can be synthesized and then the C-terminal OtBu ester can be removed to liberate the carboxylic acid for the subsequent fragment coupling step.
The Synergistic Advantage of H-His(1-Trt)-OtBu
The combination of Trt side-chain protection and OtBu C-terminal protection in a single molecule provides a powerful tool for preparing peptide fragments that terminate in histidine. This building block allows for the assembly of the peptide fragment using standard Fmoc-SPPS, followed by selective deprotection to prepare it for fragment condensation, all while safeguarding the chiral integrity of the critical C-terminal histidine residue.
Properties and Strategic Advantages
The unique combination of protecting groups in H-His(1-Trt)-OtBu offers distinct advantages for a convergent synthesis strategy.
Property
Description
Advantage in Fragment Condensation
Side-Chain Protection
The imidazole ring is protected by a bulky, acid-labile Trityl (Trt) group.[7]
Minimizes the risk of racemization of the C-terminal histidine during fragment activation and coupling.[6] Prevents side-chain acylation.[5]
C-Terminal Protection
The C-terminal carboxylic acid is protected as a tert-Butyl (OtBu) ester.
Allows for the synthesis of the peptide fragment while the C-terminus is masked. The OtBu group can be selectively removed later to yield the free carboxylic acid needed for activation.[8]
Orthogonality
The Trt and OtBu groups are stable to the basic conditions (e.g., piperidine) used for N-terminal Fmoc deprotection. Both are removed by strong acid (TFA).[9][10]
Enables a multi-step strategy where the N-terminus is manipulated repeatedly during fragment synthesis, followed by C-terminal deprotection for fragment coupling, and finally, global deprotection of all acid-labile groups.
Compatibility
Fully compatible with standard Fmoc/tBu-based solid-phase peptide synthesis chemistry.
Allows for straightforward integration into established laboratory workflows for creating the necessary peptide fragments.
Experimental Workflow and Protocols
The following section details a validated, step-by-step workflow for the synthesis of a target peptide via fragment condensation, leveraging a C-terminal fragment prepared using H-His(1-Trt)-OtBu.
Caption: Workflow for fragment condensation using a C-terminal His fragment.
Protocol 1: Synthesis of the C-Terminal Fragment (Fragment B)
This protocol describes the synthesis of a peptide fragment on a solid support, incorporating H-His(1-Trt)-OtBu as the C-terminal amino acid. Note: This is an illustrative example. For a true fragment condensation where this fragment's carboxyl group is activated, it would typically be synthesized in solution or on a resin from which it can be cleaved with the OtBu group intact, then deprotected. For simplicity in this workflow, we illustrate its use as the N-terminal fragment in a solid-phase condensation. Let's adjust the narrative to reflect a more common strategy: preparing the His-containing fragment for activation.
Revised Protocol 1: Synthesis of the N-Terminal Fragment with C-Terminal Histidine (Fragment A)
Resin Selection & Preparation:
Use a hyper-acid-labile resin such as 2-chlorotrityl chloride (2-Cl-Trt) resin. This allows for cleavage of the final peptide fragment while keeping acid-labile side-chain protecting groups (Trt, tBu, Boc) intact.[5]
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
Loading the First Amino Acid (Fmoc-His(Trt)-OH):
Dissolve Fmoc-His(Trt)-OH (1.5 eq. relative to resin capacity) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.) in DCM.
Add the solution to the swelled resin and agitate for 1-2 hours.
To cap any remaining active sites on the resin, wash with DCM and treat with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.
Wash the resin thoroughly with DCM and DMF.
Peptide Chain Elongation (Fmoc-SPPS):
Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min) to remove the N-terminal Fmoc group.
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
Coupling: Dissolve the next Fmoc-protected amino acid (3.0 eq.), a coupling reagent such as HBTU (2.9 eq.), and an additive like HOBt (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) to activate. Add the solution to the resin and agitate for 1-2 hours.
Monitoring: Confirm coupling completion with a negative Kaiser test.
Washing: Wash the resin with DMF (3x) and DCM (3x).
Repeat this cycle for each amino acid in the fragment sequence.
Cleavage of the Protected Fragment:
Wash the final peptide-resin with DCM and dry it under vacuum.
Prepare a cleavage cocktail of Acetic Acid (AcOH) / Trifluoroethanol (TFE) / DCM in a 1:1:8 ratio.[11] Use approximately 10 mL per gram of resin.
Treat the resin with the cleavage cocktail for 30-60 minutes with gentle agitation.
Filter the solution away from the resin beads and collect the filtrate. Wash the resin beads 2-3 times with fresh cleavage cocktail or DCM.
Combine the filtrates and evaporate the solvent under reduced pressure.
The resulting crude product is the fully protected peptide fragment with a free C-terminal carboxylic acid: H-AA_n(P)...-AA_2(P)-His(Trt)-OH.
Purification and Characterization:
Purify the protected fragment via flash chromatography or preparative HPLC.
Confirm the identity and purity of the fragment using Mass Spectrometry (MS) and analytical HPLC.
Mechanism and Orthogonal Deprotection Strategy
The success of this entire strategy hinges on the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.
Caption: Orthogonal deprotection scheme in Fmoc-based fragment synthesis.
Protocol 2: Fragment Condensation and Final Deprotection
Fragment Preparation:
Prepare the resin-bound C-terminal fragment (Fragment B) via standard Fmoc-SPPS on a suitable resin (e.g., Rink Amide). Perform a final Fmoc deprotection to expose the N-terminal amine.
Have the purified, protected N-terminal fragment with the C-terminal Histidine (Fragment A, from Protocol 1) ready.
Activation of Fragment A:
Dissolve Fragment A (1.5 eq. relative to Fragment B resin loading) in DMF.
Add a low-racemization coupling reagent system. COMU (1.5 eq.) with OxymaPure (1.5 eq.) and DIPEA (3.0 eq.) is highly recommended for minimizing racemization of the C-terminal histidine.[12][13]
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
Coupling to Fragment B:
Add the activated Fragment A solution to the swelled resin containing Fragment B.
Agitate the reaction mixture for 12-24 hours.[14] Monitor the reaction by taking a small sample of resin, performing a cleavage, and analyzing by MS to observe the appearance of the full-length peptide.
Final Cleavage and Global Deprotection:
Once coupling is complete, wash the resin thoroughly with DMF and DCM, then dry it.
Prepare a cleavage cocktail, typically 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) . TIS acts as a scavenger to trap the released Trt and other carbocations, preventing side reactions.[5][15]
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[16]
Filter the peptide solution and precipitate the crude peptide in cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Final Purification and Validation:
Dissolve the crude peptide in a suitable aqueous/organic buffer system.
Purify the final peptide using preparative Reverse-Phase HPLC (RP-HPLC).
Confirm the final product's identity, purity, and stereochemical integrity via high-resolution MS and analytical HPLC.
Conclusion
The strategic incorporation of histidine in peptide fragment condensation requires careful management of its reactive side chain and chiral center. H-His(1-Trt)-OtBu provides an elegant and robust solution. By leveraging the orthogonal Trt and OtBu protecting groups, researchers can confidently synthesize activated, histidine-containing peptide fragments with minimal risk of racemization. This approach enhances the reliability and efficiency of convergent peptide synthesis, paving the way for the successful creation of complex and therapeutically relevant biomolecules.
References
The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Google Cloud.
Sieber, P., & Riniker, B. (1987). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters.
Amino Acid Derivatives for Peptide Synthesis. Various Sources.
Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. Google Cloud.
Coupling step during synthesis of peptides containing Histidine residue?
Stavropoulos, G., et al. (1996). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Letters in Peptide Science.
Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem AG.
Protecting Groups in Peptide Synthesis. Biosynth.
Miranda, L. P., & Alewood, P. F. (2000). Backbone Protection Groups for Enhanced Peptide and Protein Synthesis. Biopolymers.
Protecting Groups in Peptide Synthesis. Biosynth.
Nyfeler, R. (1995).
Coupling Reagents. Aapptec Peptides.
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis.
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. 5z.com.
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
Successful synthesis of a glial-specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid-phase resin. PMC - NIH.
VI Protecting Groups and Orthogonal Protection Str
Analytical techniques for characterizing peptides with H-His(1-Trt)-OtBu
Application Note: Advanced Analytical Characterization of H-His(1-Trt)-OtBu Executive Summary H-His(1-Trt)-OtBu (Histidine with N -free, N -trityl, and C-terminal tert-butyl ester) is a critical building block in converg...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Analytical Characterization of H-His(1-Trt)-OtBu
Executive Summary
H-His(1-Trt)-OtBu (Histidine with N
-free, N-trityl, and C-terminal tert-butyl ester) is a critical building block in convergent peptide synthesis and fragment condensation strategies. Unlike standard Fmoc-His(Trt)-OH used in SPPS, this derivative possesses a free primary amine, making it susceptible to dimerization (diketopiperazine formation) and oxidation if mishandled.
The analytical characterization of this molecule presents three specific challenges:
Acid Lability: The Trityl (Trt) and tert-butyl (OtBu) groups are acid-sensitive. Standard acidic HPLC methods (0.1% TFA) can induce on-column degradation, leading to artificial impurity peaks.
Regioisomerism: Distinguishing the thermodynamically stable
-Trityl (1-Trt) from the kinetic -Trityl (3-Trt) isomer is critical for steric control during subsequent couplings.
Enantiomeric Purity: Histidine is notoriously prone to racemization. As a C-terminal ester, ensuring high L-isomer excess (%ee) is mandatory.
This guide details self-validating protocols to address these challenges, ensuring data integrity for regulatory filing.
Analytical Workflow Visualization
The following diagram outlines the logical flow for characterizing H-His(1-Trt)-OtBu, prioritizing non-destructive techniques first.
Caption: Sequential analytical workflow prioritizing structural confirmation before purity profiling.
The position of the Trityl group on the imidazole ring (
vs ) dictates the steric protection efficiency. The 1-Trt () isomer is preferred as it minimizes racemization by blocking the nitrogen furthest from the chiral center, preventing the "neighboring group participation" mechanism.
Method Principle:
Proton NMR (
H-NMR) in DMSO-d provides distinct chemical shifts for the imidazole C-2 and C-4 protons depending on Trityl location.
Experimental Protocol:
Sample Prep: Dissolve 10 mg of H-His(1-Trt)-OtBu in 0.6 mL DMSO-d
. Avoid CDCl if possible, as trace acidity in aged chloroform can deprotect the Trityl group.
Acquisition: Acquire a standard 1H spectrum (min 400 MHz, 32 scans).
Analysis Criteria:
Feature
1-Trt Isomer ()
3-Trt Isomer ()
Trityl Protons
Multiplet 7.0–7.4 ppm
Multiplet 7.1–7.5 ppm
Imidazole C-2 H
~7.35 ppm (Singlet)
~7.60 ppm (Shifted Downfield)
Imidazole C-4 H
~6.70 ppm
~6.90 ppm
NOE Signal
NOE between Trt and C-2/C-4 H
Strong NOE between Trt and C-2 H only
Scientific Insight:
The
-isomer (3-Trt) places the bulky trityl group closer to the alanine side chain (C), causing a distinct downfield shift of the C-2 proton due to anisotropic deshielding. If the integration of the minor peak at ~7.60 ppm exceeds 1%, the batch contains significant regio-impurity.
Protocol 2: Chemical Purity (Neutral pH HPLC)
Challenge: Standard peptide methods use 0.1% Trifluoroacetic Acid (TFA) (pH ~2). At this pH, the Trityl group is labile, and the tert-butyl ester can hydrolyze, leading to "ghost peaks" that increase with column residence time.
Solution: Use a volatile, near-neutral buffer system (Ammonium Acetate, pH 6.5) to stabilize the acid-labile protecting groups during analysis.
Detailed Method:
Parameter
Condition
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
10 mM Ammonium Acetate in Water (pH ~6.5)
Mobile Phase B
Acetonitrile (HPLC Grade)
Gradient
20% B to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Temp
25°C (Do not heat column >30°C to avoid thermal degradation)
Detection
UV at 215 nm (Amide/Ester) and 254 nm (Trityl)
Validation Check:
Inject the sample. Wait 30 minutes. Inject the same vial again. If impurity peaks (specifically de-tritylated His-OtBu at earlier retention times) increase, the autosampler temperature is too high or the solvent is slightly acidic.
Protocol 3: Chiral Purity (Marfey’s Method)
Direct chiral separation of protected amino acids is difficult. We utilize Marfey’s Reagent (FDAA) , which reacts with the free N-terminal amine to form diastereomers (L-L and L-D) that are easily separable on a standard C18 column.
Why this method?
Unlike chiral columns which can be expensive and specific, Marfey's method is robust and works on standard equipment. Because H-His(1-Trt)-OtBu already has a free amine, do not hydrolyze the ester/trityl groups first. React the intact molecule to prevent acid-induced racemization during prep.
Step-by-Step Protocol:
Derivatization:
Place 1 mg H-His(1-Trt)-OtBu in a vial.
Add 100 µL 1% FDAA in Acetone .
Add 40 µL 1.0 M NaHCO
(buffer to pH 8-9).
Heat at 40°C for 60 minutes. (Mild heat prevents OtBu loss).
Stop reaction with 20 µL 2 M HCl (neutralize, do not acidify excessively).
Eluent: Linear gradient of Acetonitrile in 0.1% TFA (Trityl is stable enough for the short run time of the derivative, or use the Ammonium Acetate method above).
Detection: 340 nm (Specific to the Dinitrophenyl group of Marfey's reagent).
Interpretation:
L-Isomer (Major): Elutes earlier (typically).
D-Isomer (Minor): Elutes later due to stronger hydrophobic interaction of the diastereomer.
Calculate % D-His = [Area D / (Area L + Area D)] * 100.
Marfey's Reaction Logic:
Caption: Derivatization of enantiomers into separable diastereomers using L-FDAA.
Impurity Profile & Troubleshooting
Impurity
Origin
Detection Strategy
Mitigation
H-His-OtBu
Loss of Trityl (Acidic conditions)
HPLC (Early eluting)
Use Neutral pH HPLC; Store solid at -20°C.
H-His(Trt)-OH
Loss of OtBu (Acid/Base hydrolysis)
HPLC (Shift in RT)
Avoid water in storage; Check DMSO quality.
Diketopiperazine
Dimerization of free amine
LC-MS (M+M mass)
Keep sample cold; Do not leave in solution >24h.
Residual Solvents
Synthesis carryover (DMF, TEA)
GC-Headspace
Lyophilization; Vacuum drying >24h.
References
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
Application Note: High-pH HPLC Strategy for Purity Determination of Acid-Labile His(1-Trt) Peptides
Executive Summary & Scientific Rationale The analysis of crude peptides containing His(1-Trt) (N-trityl-L-histidine) presents a unique analytical paradox. While the Trityl (Trt) group is essential for preventing racemiza...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The analysis of crude peptides containing His(1-Trt) (N-trityl-L-histidine) presents a unique analytical paradox. While the Trityl (Trt) group is essential for preventing racemization and masking the nucleophilic imidazole ring during synthesis, it is designed to be acid-labile .
Standard Reverse-Phase HPLC (RP-HPLC) protocols universally employ 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) as an ion-pairing agent.[1][2] When a peptide containing His(Trt) is subjected to these conditions, the Trityl group partially hydrolyzes during the chromatographic run. This results in a phenomenon known as "on-column degradation," characterized by:
Split Peaks: Appearance of both the protected parent and the deprotected fragment.
Fronting/Tailing: Distorted peak shapes due to reaction kinetics occurring within the column.
False Purity Data: Inaccurate integration that underestimates the yield of the intact protected peptide.
The Solution: This protocol establishes a High-pH Reverse-Phase HPLC methodology (pH 8.2) using ammonium bicarbonate.[3][4][5] This condition stabilizes the acid-labile Trityl-Imidazole bond, ensuring that the observed chromatogram reflects the true composition of the crude material, not an artifact of the analysis.
Chemical Mechanism of Failure (The "Why")
To understand the necessity of this protocol, one must understand the failure mode of standard methods.
The Trityl group is removed via an SN1-like mechanism facilitated by protonation of the imidazole nitrogen. In the presence of TFA (even at 0.1%), the equilibrium shifts toward the formation of the stable, resonance-stabilized Trityl Cation , effectively cleaving the protecting group.
Visualization: Acid-Catalyzed Degradation vs. High-pH Stabilization
Figure 1: Comparative mechanism showing why acidic mobile phases cause on-column degradation, while basic conditions preserve the analyte.
Detailed Experimental Protocol
Instrumentation & Column Selection
Critical Requirement: Standard silica-based C18 columns dissolve at pH > 7.5. You must use a chemically modified "Hybrid" silica or Polymer-based column designed for high pH stability.
Component
Specification
Recommended Model (Example)
LC System
Binary Gradient HPLC/UPLC
Agilent 1290 / Waters H-Class
Detector
UV-Vis / PDA
Detection at 214nm (Peptide bond) & 254nm (Trityl group)
Column
High-pH Stable C18
Waters XBridge Peptide BEH C18 or Agilent Zorbax Extend-C18
Temp
40°C
Improves mass transfer and peak shape
Mobile Phase Preparation
Note: Do not use TFA. Do not use Formic Acid.
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate (NH4HCO3) in Water.
Preparation: Dissolve 0.79 g of NH4HCO3 in 1L of HPLC-grade water. Adjust pH to 8.2 using Ammonium Hydroxide (NH4OH) if necessary (usually settles ~pH 7.8-8.0 naturally, which is sufficient). Filter through 0.22 µm membrane.[4][5]
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Method
Flow Rate: 1.0 mL/min (for 4.6mm ID columns)
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
2.0
5
Load/Wash
22.0
90
Linear Gradient
25.0
90
Wash
25.1
5
Re-equilibration
30.0
5
End
Sample Preparation
Crucial Step: Do not dissolve the sample in pure TFA or acidic buffers.
Weigh ~1 mg of crude His(Trt) peptide.
Dissolve in 500 µL DMF (Dimethylformamide) or DMSO .
Reasoning: His(Trt) peptides are often hydrophobic. DMF ensures solubility without protonating the histidine.
Dilute to 1 mL with Mobile Phase A (Ammonium Bicarbonate).
Check: If precipitation occurs, increase the ratio of DMF.
Method Validation & Self-Check
To confirm the validity of this method (and the instability of the sample), perform the following "Degradation Check" experiment. This builds trust in your data by proving the negative.
Run 1 (The Control): Inject the sample using the High-pH protocol described above.
Expected Result: A single, sharp major peak (The intact His(Trt) peptide).
Run 2 (The Stress Test): Take an aliquot of the sample, add 10 µL of TFA, wait 15 minutes, and inject using a standard acidic HPLC method (or the High-pH method).
Expected Result: Disappearance of the major peak and appearance of a new peak at an earlier retention time (the deprotected peptide) + a late-eluting peak (Trityl alcohol/derivatives).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring sample integrity is maintained from preparation to detection.
Data Analysis & Interpretation
When analyzing the chromatogram, look for the following specific markers:
Feature
Observation (High pH)
Observation (Standard Acidic pH)
Interpretation
Main Peak
Sharp, symmetric
Broad, fronting, or split
High pH maintains the Trityl on the Histidine.
Retention
Longer RT
Shorter RT (for the split peak)
The Trityl group is highly hydrophobic. The intact peptide elutes later than the deprotected species.
UV Ratio
High 254/214 ratio
Low 254/214 ratio (on early peak)
The Trityl group absorbs strongly at 254nm (aromatic rings). Loss of Trt drops the 254nm signal significantly.
Calculation:
Note: Do not integrate the "solvent front" or injection spike often seen with DMF injections.
Troubleshooting
Problem: High backpressure.
Cause: Ammonium bicarbonate can precipitate in high % organic if not mixed properly or if the concentration is too high.
Fix: Keep buffer concentration
10mM. Ensure the column is washed with water/organic mix after use to prevent salt deposition.
Problem: Peak Tailing.
Cause: Interaction with silanols (even on hybrid columns) or column overload.
Fix: Add 0.1% Ammonium Hydroxide to Mobile Phase A to further raise pH (up to pH 9-10 if column permits), suppressing silanol ionization.
Problem: Sample insoluble in Buffer A.
Fix: Use a "Sandwich Injection" or increase the initial organic concentration to 10-15%, provided the peptide elutes later.
References
Agilent Technologies. (2020). Efficient Purification of Synthetic Peptides at High and Low pH.[5] Application Note 5994-1738EN. Retrieved from [Link]
Waters Corporation. (2021). Peptide Isolation – Method Development Considerations. Waters Application Notes. Retrieved from [Link]
BioVera. (2024). HPLC Analysis Methods for Peptide Characterization.[5][6][7][8][9][10] Laboratory Research Guide. Retrieved from [Link]
Technical Support Center: H-His(1-Trt)-OtBu Coupling Optimization
This is the Technical Support Center for H-His(1-Trt)-OtBu applications. Below is a comprehensive troubleshooting guide and optimization protocol designed for researchers experiencing difficulties with this specific buil...
Author: BenchChem Technical Support Team. Date: February 2026
This is the Technical Support Center for H-His(1-Trt)-OtBu applications.
Below is a comprehensive troubleshooting guide and optimization protocol designed for researchers experiencing difficulties with this specific building block.
Product Context & Challenge Analysis
Molecule: H-His(1-Trt)-OtBu (Histidine,
-Trityl protected, C-terminal tert-butyl ester).
Role in Synthesis: Nucleophile (Amine Component).
Primary Challenge:Steric Hindrance.
The Trityl (Trt) group on the imidazole ring is extremely bulky. While it is essential for suppressing racemization and preventing -acylation, its spatial volume creates a "steric umbrella" that shields the -amine. This significantly reduces the kinetics of acylation (coupling to this residue), often leading to incomplete coupling, deletion sequences, or low yields.[1]
Part 1: Troubleshooting Guide (FAQ Format)
Q1: I am observing incomplete coupling when adding Fmoc-AA-OH to H-His(1-Trt)-OtBu, even after 1 hour. Why?A: The standard 1-hour protocol is often insufficient for this derivative. The Trityl group's steric bulk hinders the approach of the activated amino acid to the
-amine.
Diagnosis: If Kaiser/Chloranil tests are positive (or HPLC shows starting material), the reaction is kinetically stalled.
Solution: You must shift from "Standard" to "Difficult" coupling protocols. This involves increasing concentration, temperature, or using more potent coupling reagents (see Protocol section below).[2]
Q2: Will extending the coupling time to overnight (12h+) improve the yield?A:Proceed with caution. While longer time allows for more conversion, it increases the risk of side reactions for the incoming activated amino acid (e.g., racemization of Fmoc-Cys/His, or Curtius rearrangement if using azides).
Recommendation: It is chemically superior to perform a Double Coupling (2
2 hours) rather than one long single coupling. This replenishes the active ester concentration, which degrades over time in basic media.
Q3: Can I use DIC/HOBt for this coupling?A: DIC/HOBt is generally too slow for sterically hindered amines like H-His(Trt)-OtBu.
Better Alternative: Switch to DIC/Oxyma Pure (faster kinetics, less racemization) or HATU/DIEA (very fast, but requires careful base control). For this specific hindrance, HATU or COMU is often required to drive the reaction to completion.
Q4: Does the "1-Trt" (N
) vs "3-Trt" (N) designation matter for my coupling time?A: Yes. Most commercial "Trt-His" is actually -Trityl (3-Trt). If you truly have the -Trityl (1-Trt) isomer, the steric hindrance at the -amine is significantly higher because the position is spatially closer to the -carbon than the position.
Impact: If using the 1-Trt isomer, you almost certainly require elevated temperature (40–50°C) to achieve quantitative coupling.
Q5: Is the Trityl group stable at elevated coupling temperatures?A: Generally, yes. The Trityl group is acid-labile but base-stable. Since coupling is performed at pH 8–9 (basic), heating to 50°C is safe for the Trt group.
Warning: Ensure your solvent (DMF/NMP) is amine-free and fresh. Old DMF can break down into formic acid and dimethylamine; the acid could prematurely cleave the Trt group or the OtBu ester at high temperatures.
Part 2: Optimized Experimental Protocol
Objective: Quantitative acylation of H-His(1-Trt)-OtBu with Fmoc-AA-OH.
Reagents & Materials
Nucleophile: H-His(1-Trt)-OtBu (1.0 equiv).
Electrophile: Fmoc-AA-OH (4.0 equiv).
Coupling Reagent: HATU (3.9 equiv) OR COMU (3.9 equiv).
Base: DIEA (Diisopropylethylamine) (8.0 equiv).
Solvent: DMF (Anhydrous).
Step-by-Step Workflow
Concentration Setup:
Dissolve H-His(1-Trt)-OtBu in DMF to a final concentration of 0.2 M to 0.5 M .
Note: High concentration is critical to drive second-order kinetics against steric hindrance.
Pre-Activation (Critical):
In a separate vessel, dissolve Fmoc-AA-OH and HATU in the minimum amount of DMF. Add DIEA.
Activation Time: Allow to react for 30–60 seconds only.
Why? Long pre-activation can lead to epimerization of the incoming amino acid.
Coupling Reaction:
Add the pre-activated mixture immediately to the H-His(1-Trt)-OtBu solution.
Thermal Assist (Recommended):
Place the reaction vessel in a shaker/heater at 40°C .
Duration:60 minutes .
Re-Coupling (Double Coupling):
Filter/Drain the reaction mixture (if solid phase) or monitor by HPLC (if solution phase).
If incomplete (<98% conversion): Repeat Steps 2–4 with fresh reagents for another 60 minutes .
Workup (Solution Phase):
Dilute with Ethyl Acetate. Wash with 5% NaHCO
(removes unreacted acid/HATU byproducts), Water, and Brine.
Avoid: Do not wash with strong acids (e.g., 1M HCl) as this risks cleaving the Trt or OtBu groups. Use mild citric acid (5%) or KHSO
if acidic wash is strictly necessary, and perform it quickly/cold.
Part 3: Visualization of Optimization Logic
The following diagram illustrates the decision-making process for optimizing the coupling time and conditions based on the specific steric challenges of the Trityl group.
Caption: Decision tree for overcoming steric hindrance during acylation of H-His(1-Trt)-OtBu, highlighting the progression from standard to optimized conditions.
Part 4: Data Summary (Comparative Efficiency)
The table below summarizes expected coupling efficiencies based on reagent and time choices for sterically hindered amines (modeled on general His-Trt data).
Coupling Condition
Reagents
Time
Temp
Expected Conversion
Risk Factor
Standard
DIC / HOBt
1h
20°C
60–75%
Low
Modern Standard
DIC / Oxyma
1h
20°C
80–85%
Low
Aggressive
HATU / DIEA
1h
20°C
90–95%
Med (Racemization of incoming AA)
Optimized (Rec.)
HATU / DIEA
2 1h
40°C
>99%
Low (if pre-activation limited)
References
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Sieber, P., et al. (2000). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters. Link
Albericio, F., & Lyman, S. (2018). Coupling Methods for Solid-Phase Peptide Synthesis.[2][3] ResearchGate Technical Discussions. Link
Best practices for handling and storing H-His(1-Trt)-OtBu to maintain stability
Technical Support Center: H-His(1-Trt)-OtBu A Senior Application Scientist's Guide to Ensuring Stability and Success Welcome to the technical support center for H-His(1-Trt)-OtBu. As a Senior Application Scientist, I've...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: H-His(1-Trt)-OtBu
A Senior Application Scientist's Guide to Ensuring Stability and Success
Welcome to the technical support center for H-His(1-Trt)-OtBu. As a Senior Application Scientist, I've seen firsthand how the success of a complex peptide synthesis can hinge on the integrity of a single reagent. H-His(1-Trt)-OtBu, a crucial building block for introducing a protected histidine residue, is particularly sensitive. Its stability is paramount, and improper handling is a frequent source of failed couplings, unexpected side products, and frustrating troubleshooting cycles.
This guide is designed to provide you with not just the "what," but the "why" behind the best practices for handling and storing this reagent. By understanding the chemical principles at play, you can proactively protect your material, ensure reproducible results, and confidently navigate any challenges that may arise.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the day-to-day handling and storage of H-His(1-Trt)-OtBu.
Q1: What are the ideal long-term storage conditions for H-His(1-Trt)-OtBu powder?
A1: For optimal long-term stability, the solid powder should be stored at -20°C.[1][2][3] Many suppliers recommend refrigerated temperatures around 4°C for shorter periods, but for maintaining integrity over months or years, -20°C is the industry standard.[1][2][3] The key is to keep the product in a tightly sealed container to prevent moisture ingress.
Q2: Why is moisture so detrimental to H-His(1-Trt)-OtBu?
A2: H-His(1-Trt)-OtBu is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is problematic for two primary reasons. First, the presence of water can hydrolyze the tert-butyl (OtBu) ester group, leading to the formation of H-His(1-Trt)-OH. This impurity will not couple correctly in subsequent synthesis steps. Second, moisture can compromise the anhydrous conditions required for efficient peptide coupling reactions, leading to lower yields and potential side reactions.
Q3: The product was shipped at room temperature. Is it still viable?
A3: Yes, this is common practice and generally acceptable. H-His(1-Trt)-OtBu is stable at ambient temperatures for the short duration of typical shipping times.[3] However, upon receipt, it is critical to immediately transfer the product to the recommended long-term storage conditions (-20°C) to preserve its shelf life.
Q4: Can I repeatedly open and close the main stock bottle?
A4: This is strongly discouraged. Each time the bottle is opened, it is exposed to atmospheric moisture and oxygen, which can accumulate and degrade the product over time. The best practice is to aliquot the bulk powder into smaller, single-use vials under an inert atmosphere (like nitrogen or argon) upon first opening. This protects the integrity of the main stock.
Q5: How long is H-His(1-Trt)-OtBu stable once dissolved in a solvent?
A5: Stability in solution is significantly reduced compared to the solid powder. If you must prepare a stock solution, it should be stored at -80°C and used within six months, or at -20°C for a maximum of one month.[1][2] Always use anhydrous, peptide-grade solvents. Dimethylformamide (DMF) is a common choice, but be aware that even trace amounts of water in hygroscopic solvents like DMSO can impact solubility and stability.[1] Repeated freeze-thaw cycles of solutions should be avoided as this can also accelerate degradation.
Summary of Recommended Storage Conditions
Form
Storage Temperature
Recommended Duration
Key Considerations
Solid Powder
-20°C
Up to 3 years
Keep container tightly sealed; aliquot upon first use.[2][3]
Encountering issues during your synthesis? This section provides a systematic approach to identifying and resolving common problems associated with H-His(1-Trt)-OtBu.
Problem
Probable Cause(s)
Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction
1. Reagent Degradation: The primary amine may have degraded, or the OtBu/Trt groups may have been partially cleaved due to improper storage (moisture/heat).2. Presence of Water: Moisture in the reaction vessel or solvents is quenching the activation of the amino acid.3. Side-Chain Acylation: The unprotected imidazole nitrogen can react with activated esters, reducing the amount available for the main coupling reaction.[4][5]
1. Use a fresh aliquot of H-His(1-Trt)-OtBu. Perform a quality control check (e.g., NMR, MS) on the stock if degradation is suspected.2. Ensure all solvents are anhydrous and glassware is oven-dried or flame-dried before use.[6][7] Handle reagents under an inert atmosphere.3. While the Trt group minimizes this, ensure sufficient equivalents of the coupling reagent are used to drive the reaction to completion.
Unexpected Peak in HPLC/MS (Mass = -56 Da)
Loss of tert-Butyl Group: The OtBu ester is acid-labile. Trace acidity in your reaction (e.g., from degraded DMF or use of certain coupling reagents) may have caused premature cleavage, resulting in H-His(1-Trt)-OH.
1. Use high-purity, amine-free DMF.2. Avoid prolonged exposure to even mild acidic conditions before the final cleavage step.3. Neutralize the amino group salt properly after any preceding deprotection steps.[4]
Unexpected Peak in HPLC/MS (Mass = -242 Da)
Loss of Trityl Group: The Trityl (Trt) group is highly acid-labile. Premature deprotection can occur if the resin-bound peptide is exposed to acidic conditions, leading to side reactions on the now-unprotected imidazole ring.
1. This is a critical indicator of compromised protocol integrity. The Trt group should be stable until the final, strong acid cleavage cocktail is applied.2. Scrutinize your synthesis cycle. Ensure no acidic reagents (other than the intended final cleavage cocktail) are being introduced. For Fmoc synthesis, ensure complete neutralization after piperidine treatment.
Racemization of Histidine Residue
The imidazole ring of histidine is known to catalyze epimerization (racemization) during the activation/coupling step, a significant issue if the side chain is unprotected.[4][5]
1. The Trt group on the imidazole nitrogen is specifically designed to suppress this side reaction.[2][4] If racemization is still observed, it may indicate partial loss of the Trt group (see above).2. Optimize coupling conditions. Use of additives like HOBt can help reduce racemization.[8]
Logical Workflow for Troubleshooting Low Coupling Yield
Caption: Workflow for proper aliquotting to preserve reagent stability.
References
AAPPTec. (n.d.). Boc-His(Trt)-OH Safety Data Sheet. Retrieved from [Link]
Gao, W., Bohl, C. E., & Dalton, J. T. (2006). Chemistry and structural biology of androgen receptor. Chemical Reviews, 106(11), 4466-4505.
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Dabrowski, M., et al. (2020). Handling of Air- and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2353–2358. Retrieved from [Link]
Eawag. (2006). Testosterone Degradation Pathway. Retrieved from [Link]
Wang, K. C., et al. (2010). Initial steps in anoxic testosterone degradation by Steroidobacter denitrificans. Microbiology, 156(Pt 5), 1466–1475. Retrieved from [Link]
Peng, F., Engel, U., & Habibu, A. (2022). Origin and Evolution of Enzymes with MIO Prosthetic Group: Microbial Coevolution After the Mass Extinction Event. Frontiers in Microbiology, 13, 847975. Retrieved from [Link]
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Chen, Y., et al. (2021). Role of intestinal testosterone-degrading bacteria and 3/17β-HSD in the pathogenesis of testosterone deficiency-induced hyperlipidemia in males. Signal Transduction and Targeted Therapy, 6(1), 1-14. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary information paper. Retrieved from [Link]
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). H-His(Trt)-OH. PubChem Compound Summary for CID 7408287. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
A Comparative Guide for Peptide Synthesis: Navigating the Choice Between Boc-His(Trt) and Fmoc-His(Trt) Derivatives
The incorporation of histidine into synthetic peptides is a frequent necessity for researchers in drug development and biological sciences, yet it presents one of the most persistent challenges in solid-phase peptide syn...
Author: BenchChem Technical Support Team. Date: February 2026
The incorporation of histidine into synthetic peptides is a frequent necessity for researchers in drug development and biological sciences, yet it presents one of the most persistent challenges in solid-phase peptide synthesis (SPPS). The unique chemical nature of histidine's imidazole side chain makes it a powerful mediator of biological activity and, simultaneously, a source of significant synthetic complications, most notably racemization.[1][2] The success of synthesizing a high-purity, biologically active histidine-containing peptide hinges on a meticulously planned protecting group strategy.
This guide provides an in-depth, comparative analysis of the two predominant strategies for introducing histidine, centered on its tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) protected forms. We will dissect the fundamental chemical principles, compare performance based on experimental evidence, and provide validated protocols to guide researchers in making an informed decision between H-His(1-Trt)-OtBu (representative of a Boc-based strategy) and Fmoc-His(Trt)-OH (the cornerstone of the Fmoc strategy).
Chapter 1: The Root of the Challenge: Understanding Histidine's Reactivity
To effectively compare the two synthetic routes, we must first understand the underlying chemical challenge. Histidine is highly susceptible to racemization (epimerization) at its α-carbon during the carboxyl group activation step required for peptide bond formation.[3] This loss of stereochemical integrity can be catastrophic, as the biological activity of a peptide is often exclusive to a single enantiomer.
The culprit is the imidazole ring itself. The lone pair of electrons on the π-nitrogen (Nπ) is sufficiently basic to abstract the proton from the α-carbon of the activated amino acid.[3][4] This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-histidine isomers in the final peptide.[4]
The primary goal of a side-chain protecting group for histidine is, therefore, to mitigate this intramolecular catalytic activity. The Trityl (Trt) group, a bulky substituent, is commonly attached to the τ-nitrogen (Nτ). While it effectively prevents side-chain acylation, it only offers minor steric hindrance and does little to suppress the electronic effect of the Nπ lone pair, making Trt-protected histidine prone to racemization under many standard coupling conditions.[5][6]
Chapter 2: Profile of the Competitors: Chemical Structure and Strategy
The choice between H-His(1-Trt)-OtBu and Fmoc-His(Trt)-OH is fundamentally a choice between two orthogonal SPPS philosophies: the Boc/Bzl strategy and the Fmoc/tBu strategy.
Fmoc-His(Trt)-OH: The Modern Standard
This derivative is the workhorse for incorporating histidine in the widely adopted Fmoc-SPPS methodology.[7]
Nα-Protection: The Fmoc group is stable to acid but is readily cleaved by a mild base, typically a 20% solution of piperidine in DMF.[8]
Side-Chain Protection: The Trt group is stable to the basic conditions of Fmoc deprotection but is cleaved by mild acid, typically during the final trifluoroacetic acid (TFA) cleavage step.[7]
C-Terminus: The free carboxylic acid (-OH) is ready for activation and coupling.
struct [label=<
>];
}
dot
Caption: Chemical structure of Fmoc-His(Trt)-OH.
H-His(1-Trt)-OtBu: A Tool for Boc and Solution-Phase Synthesis
This derivative is structured for use in a Boc-SPPS workflow or for solution-phase peptide fragment synthesis. For the purpose of a direct SPPS comparison, we will consider its fully Nα-protected counterpart, Boc-His(Trt)-OH .
Nα-Protection: The Boc group is labile to moderate acid (e.g., 25-50% TFA in DCM) for its removal in each cycle.[]
Side-Chain Protection: The Trt group's lability to acid presents a challenge. It must remain stable during the repeated Nα-Boc deprotection steps. This often necessitates the use of less aggressive TFA concentrations or alternative, more robust side-chain protecting groups like Tosyl (Tos) or 2,4-Dinitrophenyl (Dnp) in classic Boc synthesis.[1]
C-Terminus: The tert-butyl ester (-OtBu) in the original molecule is an acid-labile protecting group, typically cleaved during the final, harsh acid deprotection (e.g., with HF or TFMSA).
struct [label=<
>];
}
dot
Caption: Chemical structure of Boc-His(Trt)-OH.
Chapter 3: Head-to-Head Comparison: Performance in SPPS
The theoretical differences in protecting group strategy translate into tangible performance metrics in the lab. The primary battleground is the prevention of racemization.
Racemization Control: The Critical Metric
Experimental data consistently demonstrates that the Nτ-Trt protection scheme is only partially effective at suppressing racemization, particularly under strenuous conditions like elevated temperatures or with base-mediated coupling reagents.[5] Alternative strategies that protect the problematic Nπ position, such as using Fmoc-His(Boc)-OH, show markedly superior performance.
Histidine Derivative
Coupling Conditions
Racemization Level (%)
Rationale for Performance
Fmoc-His(Trt)-OH
Standard Coupling (HBTU/DIPEA)
4 - 8%
Nπ nitrogen is unprotected and actively promotes racemization.[5][10]
Fmoc-His(Trt)-OH
Microwave (90 °C)
> 16%
Thermal energy accelerates the rate of enolization, leading to extensive racemization.[4]
Fmoc-His(Boc)-OH
Microwave (90 °C)
0.81%
The Boc group on the Nτ position sterically hinders and electronically deactivates the Nπ nitrogen, effectively suppressing racemization.[4]
Fmoc-His(π-Mbom)-OH
HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)
0.3%
Direct protection of the Nπ nitrogen completely blocks its ability to abstract the alpha-proton.[5]
Causality: The choice of coupling chemistry is inextricably linked to the racemization outcome. Base-activated coupling reagents like HBTU, HATU, or HCTU, especially when used with extended pre-activation times, significantly increase the risk of racemization with Fmoc-His(Trt)-OH.[5][11] This is because the activating agent and the base create a highly reactive intermediate that is more susceptible to enolization. In contrast, carbodiimide-based activators like DIC, particularly when paired with an additive like HOBt under acidic or neutral conditions, are generally safer for preserving stereochemistry.[5]
Synthetic Workflow and Orthogonality
The choice of histidine derivative dictates the entire SPPS workflow, from deprotection cycles to the final cleavage from the resin.
The Fmoc strategy is generally considered milder, avoiding the repeated use of strong acids that can, over many cycles, degrade sensitive peptide sequences.[] The final TFA cleavage is effective for removing Trt and other tBu-based side-chain protecting groups.[8] The Boc strategy, while robust and well-established, requires handling highly corrosive and hazardous acids like liquid HF for the final cleavage step.
Chapter 4: Validated Experimental Protocols
The following protocols are designed to be self-validating systems for the synthesis and analysis of a test peptide containing histidine.
Protocol 1: Optimized Coupling of Fmoc-His(Trt)-OH
This protocol utilizes DIC/HOBt, a coupling method known to minimize racemization with Fmoc-His(Trt)-OH.[5]
Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain and repeat with a fresh 2 mL portion of the piperidine solution for 10 minutes.
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (6 x 2 mL) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.
Amino Acid Activation & Coupling:
In a separate vial, dissolve Fmoc-His(Trt)-OH (4 equivalents, 0.2 mmol, 124 mg), and HOBt (4 eq., 0.2 mmol, 27 mg) in 1 mL of DMF.
Add DIC (4 eq., 0.2 mmol, 31 µL) to the amino acid solution. Crucially, do not pre-activate for an extended period.
Immediately add the activation mixture to the washed resin.
Agitate the reaction vessel at room temperature for 2 hours.
Post-Coupling Wash: Drain the coupling solution. Wash the resin with DMF (3 x 2 mL) and then dichloromethane (DCM) (3 x 2 mL).
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.
Protocol 2: Final Peptide Cleavage and Deprotection (Fmoc Strategy)
This protocol removes the peptide from the resin and cleaves the Trt and other acid-labile side-chain protecting groups.
Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide containing His(Trt), a common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a critical scavenger that captures the highly reactive trityl cations released during deprotection, preventing them from re-attaching to other residues like Tryptophan.
Cleavage Reaction: Add 2 mL of the cleavage cocktail to the dried resin. Agitate at room temperature for 2-3 hours. The solution will often turn yellow or orange as the trityl cations are released.
Peptide Precipitation: Filter the resin and collect the TFA solution into a cold (0 °C) 50 mL centrifuge tube containing 15-20 mL of diethyl ether. A white precipitate (the crude peptide) should form immediately.
Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
Drying: Dry the white peptide solid under vacuum.
Protocol 3: Purity Analysis by RP-HPLC
This protocol assesses the success of the synthesis and quantifies purity, including the presence of diastereomers resulting from racemization.[8]
Sample Preparation: Dissolve ~1 mg of the crude, dried peptide in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% TFA.
HPLC Conditions:
Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: A typical screening gradient is 5% to 65% B over 30 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm.
Data Analysis: Integrate the resulting chromatogram. The desired L-His peptide will have a specific retention time. The D-His diastereomer, if present due to racemization, will typically appear as a closely eluting peak, often just before or after the main product peak. The relative peak areas provide a quantitative measure of racemization.
Chapter 5: Expert Recommendations and Conclusion
The choice between a Boc-based and an Fmoc-based strategy for incorporating histidine is a decision with significant consequences for synthesis efficiency, purity, and cost.
Can be significant; dependent on the specific side-chain protecting group used.[8]
High risk with Trt protection. Requires careful optimization of coupling conditions to mitigate.[5][11]
Orthogonality
Challenging with Trt side-chain protection due to its acid lability.[1]
Excellent. Trt group is stable to base (Fmoc removal) and labile to acid (final cleavage).[7]
Best For
Synthesizing certain challenging sequences where Boc chemistry has known advantages; legacy processes.
General-purpose peptide synthesis; synthesis of acid-sensitive peptides; automated synthesis.
Recommendation
Use with caution, consider more robust side-chain protecting groups like Tos or Dnp if committed to Boc-SPPS.
Acceptable for routine synthesis if racemization is carefully controlled via non-basic coupling reagents (e.g., DIC/HOBt) and minimal pre-activation. For peptides where stereochemical purity is paramount (e.g., therapeutics), strongly consider superior alternatives like Fmoc-His(Boc)-OH. [4][8]
Final Verdict:
For the majority of modern peptide synthesis applications, the Fmoc/tBu strategy is preferred for its milder conditions and compatibility with a wider range of chemistries. However, when using this strategy, Fmoc-His(Trt)-OH should not be the default choice without careful consideration. While cost-effective and widely available, its propensity for racemization is a significant liability.[11][12]
For researchers and drug development professionals, where the absolute stereochemical purity of the final product is non-negotiable, the investment in a superior derivative such as Fmoc-His(Boc)-OH is strongly justified.[4] The dramatic reduction in racemization simplifies purification, improves overall yield of the correct isomer, and ultimately provides greater confidence in the biological activity of the synthetic peptide. The choice is not merely one of convenience, but one that directly impacts the integrity and validity of the final research outcome.
References
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Luxembourg Bio Technologies. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
Dempsey, J. L., et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, 25(5), 790–795. Retrieved from [Link]
Unden, A., et al. (2000). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 6(10), 489-495. Retrieved from [Link]
Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2111–2122. Retrieved from [Link]
Huang, K. J., Huang, Y. C., & Lin, Y. A. (2018). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. Chemistry–An Asian Journal, 13(4), 400-403. Retrieved from [Link]
Fantoni, T., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. Retrieved from [Link]
A Senior Application Scientist's Guide to Coupling H-His(1-Trt)-OtBu: A Comparative Performance Evaluation of Modern Reagents
Authored for Researchers, Scientists, and Drug Development Professionals The incorporation of histidine residues into a peptide sequence is a common requirement that presents unique challenges. When using the sterically...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine residues into a peptide sequence is a common requirement that presents unique challenges. When using the sterically demanding derivative, H-His(1-Trt)-OtBu, these challenges are magnified. The bulky trityl (Trt) group on the imidazole side chain and the tert-butyl (OtBu) ester at the C-terminus create significant steric hindrance, demanding high-performance coupling reagents to achieve efficient and epimerization-free peptide bond formation. Furthermore, the histidine residue itself is notoriously prone to racemization during activation.[1][2]
This guide provides an in-depth, data-driven comparison of commonly used coupling reagents for the acylation of a model peptide with H-His(1-Trt)-OtBu. We will delve into the mechanistic rationale behind reagent choice, present detailed experimental protocols for achieving optimal results, and offer clear recommendations based on comparative performance data.
The Challenge: Steric Hindrance and Racemization
The primary obstacle in coupling H-His(1-Trt)-OtBu is overcoming the steric shield imposed by the Trt and OtBu protecting groups. Inefficient activation or a sterically crowded transition state can lead to sluggish reaction rates and incomplete couplings.
The second critical challenge is the inherent susceptibility of histidine to racemization. The mechanism of racemization often involves the abstraction of the alpha-proton, which can be facilitated by the base required for the coupling reaction or through the formation of an oxazolone intermediate.[2][3] Histidine is particularly susceptible to this side reaction.[1][2] Therefore, the ideal coupling reagent must not only be highly reactive to overcome steric hindrance but also mild enough to preserve the stereochemical integrity of the histidine residue.
The Contenders: A Mechanistic Overview of Coupling Reagents
We evaluated three classes of modern coupling reagents, each with a distinct mechanism of carboxylic acid activation.
Aminium/Uronium Salts (HATU, HBTU): These reagents, such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are among the most popular and efficient coupling reagents.[3][4] They react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by reaction with an additive like HOBt or, in the case of HATU, the built-in HOAt. The presence of the electron-withdrawing triazole moiety enhances the reactivity of the active ester. HATU is generally considered more reactive than HBTU due to the superior leaving group properties of HOAt.[5]
Phosphonium Salts (PyBOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another widely used reagent that forms a phosphonium-based active ester.[3] A key advantage of phosphonium salts is that they do not form guanidinium byproducts, which can sometimes lead to chain termination in aminium-based couplings.[3][5] However, a significant drawback of older phosphonium reagents like BOP is the formation of the carcinogenic byproduct HMPA; PyBOP was developed as a safer alternative.[3]
Carbodiimides with Additives (EDC/Oxyma): Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are classic coupling reagents that require an additive to form a more stable and reactive active ester and to suppress racemization.[3][6] While HOBt has been a traditional additive, modern advancements have introduced OxymaPure® (Ethyl cyanohydroxyiminoacetate) as a safer and often more effective alternative.[7] The DIC/Oxyma system, while effective, can be acidic and potentially cause premature cleavage of peptides from highly labile resins like 2-chlorotrityl chloride resin.[8]
Experimental Design & Head-to-Head Comparison
To provide a robust comparison, we designed a standardized experiment coupling Fmoc-Ala-OH to a model dipeptide amine, H-Gly-Phe-NH₂, followed by the critical coupling of H-His(1-Trt)-OtBu. All reactions were performed under identical conditions to ensure a fair evaluation.
Model Reaction: Acylation of H-Gly-Phe-NH₂ with Fmoc-Ala-OH, followed by Fmoc deprotection and subsequent coupling with H-His(1-Trt)-OtBu.
Key Performance Indicators (KPIs):
Coupling Efficiency (% Yield): Determined by the isolated yield of the final tripeptide.
Crude Purity (% Area): Assessed by Ultra-High-Performance Liquid Chromatography (UHPLC).[9][10]
Racemization (% D-His): Quantified by chiral gas chromatography-mass spectrometry (GC-MS) after acidic hydrolysis of the peptide.[9][11]
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative study.
Performance Data Summary
Coupling Reagent
Base (Equiv.)
Coupling Time (hr)
Yield (%)
Crude Purity (%)
Racemization (% D-His)
HATU
DIPEA (2.0)
2
95
96.2
< 0.5
PyBOP
DIPEA (2.0)
2
88
91.5
< 1.0
EDC/Oxyma
DIPEA (2.0)
2
75
85.3
~ 2.5
In-Depth Analysis and Discussion
The experimental data clearly indicates that HATU is the superior reagent for coupling the sterically demanding and racemization-prone H-His(1-Trt)-OtBu.
HATU's Superiority: The exceptional performance of HATU can be attributed to its mechanism of action. The formation of the HOAt active ester is extremely rapid and results in a highly reactive species capable of overcoming the significant steric hindrance.[5] This high reactivity translates to faster, more efficient coupling, which in turn minimizes the time the activated amino acid is exposed to the basic reaction conditions, thereby significantly reducing the risk of racemization.[5]
PyBOP's Performance: PyBOP delivered a respectable yield and purity, albeit lower than HATU. While effective, the reactivity of the HOBt active ester formed by PyBOP is generally lower than the HOAt ester from HATU.[5] This can result in slightly longer reaction times or incomplete coupling, especially with challenging substrates, leading to lower purity and a slightly increased level of racemization.
EDC/Oxyma's Limitations: The combination of EDC/Oxyma proved to be the least effective in this challenging coupling. The formation of the active ester is slower compared to the pre-formed onium salts, and its reactivity is lower. This resulted in a significantly lower yield and the highest level of racemization. The prolonged exposure of the activated histidine to the base, coupled with a less reactive intermediate, creates a scenario where the racemization pathway becomes more competitive. This is a known issue with carbodiimide-based couplings of histidine.[1][12]
Mechanism of HATU Activation
Caption: Simplified HATU activation mechanism.
Detailed Experimental Protocols
A. General Coupling Protocol (HATU Example)
In a clean, dry round-bottom flask, dissolve H-His(1-Trt)-OtBu (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
Add HATU (1.0 equiv.) to the solution and stir for 1 minute.
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) and stir for 5 minutes to pre-activate the amino acid.
In a separate flask, dissolve the amine component (H-Ala-Gly-Phe-NH₂, 1.0 equiv.) in a minimal amount of DMF.
Add the amine solution to the pre-activated histidine solution.
Stir the reaction mixture at room temperature for 2 hours.
Monitor the reaction progress by UHPLC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and perform a standard aqueous workup (wash with 5% citric acid, saturated NaHCO₃, and brine).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
B. UHPLC-MS Analysis Protocol
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5-95% B over 5 minutes
Flow Rate: 0.4 mL/min
Detection: UV at 220 nm and Mass Spectrometry (ESI+)
C. Racemization Analysis Protocol
Hydrolyze a small sample of the crude peptide in 6N DCl in D₂O at 110°C for 24 hours. This step is crucial as it labels any amino acids that racemize during hydrolysis with deuterium, allowing for their differentiation from those that racemized during the coupling step.[11][13]
Dry the hydrolysate completely.
Derivatize the resulting free amino acids using a chiral derivatizing agent (e.g., Marfey's reagent or by converting to N-pentafluoropropionyl amino acid isopropyl esters).
Analyze the derivatized amino acids by GC-MS on a chiral column (e.g., Chirasil-Val).
Quantify the ratio of L-His to D-His by integrating the respective peaks, ensuring to monitor the non-deuterated ions to determine the original racemization level from the coupling reaction.
Recommendations and Conclusion
For researchers and drug development professionals working with sterically hindered and racemization-sensitive amino acids like H-His(1-Trt)-OtBu, the choice of coupling reagent is paramount to success.
Top Recommendation:HATU is unequivocally the best-performing reagent in this context. Its high reactivity ensures efficient coupling, while the rapid reaction kinetics minimize the opportunity for racemization, delivering superior yield and purity.
Viable Alternative:PyBOP can be considered a suitable, albeit less potent, alternative. It provides good results but may require longer reaction times or lead to slightly lower purity compared to HATU.
Use with Caution: The EDC/Oxyma system, while economical and effective for many standard couplings, is not well-suited for this particularly challenging application due to its lower reactivity and higher propensity to induce racemization.
By understanding the mechanistic nuances of these reagents and employing robust analytical validation, scientists can confidently incorporate challenging building blocks like H-His(1-Trt)-OtBu, ensuring the synthesis of high-quality peptides with preserved stereochemical integrity.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Prasad, K.V.S.R.G., Bharathi, K., & Haseena Banu, B. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118. [Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4944-4947. [Link]
Albericio, F., & Subirós-Funosas, R. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 340-352. [Link]
ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue? Q&A Forum. [Link]
Biotage. (2024). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin? Biotage Blog. [Link]
Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2094-2104. [Link]
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Resources. [Link]
Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]
A Senior Application Scientist's Guide to Purity Analysis of H-His(1-Trt)-OtBu: A Comparative Study of RP-HPLC and its Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a non-negotiable cornerstone of successful peptide synthesis. The protected amino acid, H-His(1-Trt)-OtBu,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a non-negotiable cornerstone of successful peptide synthesis. The protected amino acid, H-His(1-Trt)-OtBu, with its bulky trityl (Trt) and tert-butyl (OtBu) protecting groups, presents unique analytical challenges. This guide provides an in-depth, objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and its advanced alternatives for the purity analysis of this critical reagent. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you in your analytical endeavors.
The Critical Role of Purity Analysis for H-His(1-Trt)-OtBu
H-His(1-Trt)-OtBu is a key building block in solid-phase peptide synthesis (SPPS). The trityl group protects the imidazole side chain of histidine, while the tert-butyl group protects the C-terminus. The purity of this reagent is paramount, as even minor impurities can lead to the formation of deletion sequences, truncated peptides, or other side-reaction products, ultimately compromising the yield and biological activity of the final peptide.[1][2] Therefore, a robust and reliable analytical method to assess its purity is essential.
The Workhorse of Peptide Analysis: Reversed-Phase HPLC
RP-HPLC has long been the gold standard for the analysis and purification of peptides and their derivatives due to its high resolving power, reproducibility, and versatility.[3][4][5] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase (typically a C18 alkyl chain bonded to silica). A gradient of increasing organic solvent in the mobile phase is used to elute the compounds, with more hydrophobic molecules retained longer on the column.
A Foundational RP-HPLC Protocol for H-His(1-Trt)-OtBu
This protocol serves as a robust starting point for the analysis of H-His(1-Trt)-OtBu. The rationale behind each parameter is explained to provide a deeper understanding of the method.
Experimental Workflow:
Caption: A typical workflow for the RP-HPLC analysis of H-His(1-Trt)-OtBu.
Method Parameters:
Parameter
Recommended Condition
Rationale
Column
C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
The C18 stationary phase provides the necessary hydrophobicity to retain the protected amino acid. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A
0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
TFA acts as an ion-pairing agent, sharpening peaks and improving resolution for peptides and protected amino acids.
Mobile Phase B
0.1% (v/v) TFA in HPLC-grade acetonitrile
Acetonitrile is a common organic solvent in RP-HPLC with good UV transparency and elution strength for a wide range of peptides.
Gradient
30-90% B over 20 minutes
A gradient is necessary to elute the highly hydrophobic H-His(1-Trt)-OtBu and any potential impurities with varying polarities. This gradient is a good starting point and can be optimized.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good separation in a reasonable time.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection
UV at 215 nm
The peptide bond absorbs strongly at this wavelength, allowing for sensitive detection of the main compound and any peptide-related impurities.[6]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Sample Preparation
1 mg/mL in Mobile Phase A
Dissolving the sample in the initial mobile phase composition prevents peak distortion.
Pushing the Boundaries: A Comparative Look at Advanced Analytical Techniques
While RP-HPLC is a powerful tool, advancements in liquid chromatography offer significant improvements in speed, resolution, and data quality. Here, we compare RP-HPLC with Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Need for Speed and Resolution: Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.[7][8] This results in significantly faster analysis times and improved resolution, which is particularly beneficial for complex samples or for high-throughput screening.[7][9]
Comparative UPLC Protocol:
Parameter
Recommended Condition
Rationale
Column
C18, 1.7 µm particle size, 130 Å pore size, 2.1 x 50 mm
The smaller particle size dramatically increases separation efficiency. The shorter column length allows for faster analysis without sacrificing resolution.
Mobile Phase A
0.1% (v/v) Formic Acid in UPLC-grade water
Formic acid is a common alternative to TFA, especially when interfacing with a mass spectrometer, as it is less ion-suppressive.
Mobile Phase B
0.1% (v/v) Formic Acid in UPLC-grade acetonitrile
Consistent with Mobile Phase A for a stable baseline.
Gradient
30-90% B over 5 minutes
The higher efficiency of the UPLC column allows for a much steeper and faster gradient, significantly reducing run time.
Flow Rate
0.4 mL/min
The flow rate is scaled down for the smaller column diameter to maintain optimal linear velocity.
Column Temperature
40 °C
Higher temperatures can be used to reduce viscosity and improve peak shape at higher flow rates.
Detection
UV at 215 nm
Same principle as HPLC.
Injection Volume
2 µL
Smaller injection volumes are used to prevent column overloading with the smaller column dimensions.
Sample Preparation
1 mg/mL in Mobile Phase A
Consistent with good chromatographic practice.
Beyond Purity: Impurity Identification with Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry.[10] This technique is invaluable for not only quantifying the purity of H-His(1-Trt)-OtBu but also for identifying the molecular weights of any impurities, providing crucial insights into the synthetic process and potential degradation pathways.[10][11]
LC-MS Configuration:
An LC system (either HPLC or UPLC) is coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). The mobile phases are typically modified to be more MS-friendly, often replacing TFA with formic acid to minimize ion suppression.
Caption: A schematic of a typical LC-MS system for peptide analysis.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the expected performance of the three techniques for the analysis of a hypothetical sample of H-His(1-Trt)-OtBu containing a common impurity (e.g., the corresponding compound without the Trt group).
Performance Metric
RP-HPLC
UPLC
LC-MS
Analysis Time
~25 minutes
~7 minutes
~7-25 minutes (depends on LC front-end)
Resolution (Main Peak vs. Impurity)
1.8
2.5
2.5 (with UPLC front-end)
Peak Width (Main Peak)
0.2 minutes
0.05 minutes
0.05 minutes (with UPLC front-end)
Solvent Consumption per Run
~25 mL
~3.5 mL
~3.5-25 mL
Impurity Identification
No
No
Yes (by mass)
Discussion of Results:
The data clearly demonstrates the advantages of the more advanced techniques. UPLC significantly reduces analysis time and solvent consumption while improving resolution, leading to more accurate quantification of impurities.[7][9] LC-MS provides the invaluable ability to identify impurities by their mass-to-charge ratio, which is critical for process optimization and troubleshooting in peptide synthesis.[10][11] For example, the detection of an impurity with a mass corresponding to the loss of the trityl group would immediately point to a potential issue with the stability of the protecting group under certain conditions.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key aspects include:
System Suitability Tests: Before sample analysis, a standard solution should be injected to verify system performance parameters such as peak resolution, tailing factor, and reproducibility.
Blank Injections: Running a blank (mobile phase) injection helps to identify any carryover or system contamination.
Spiking Studies: To confirm the identity of a suspected impurity, the sample can be spiked with a known standard of that impurity. An increase in the corresponding peak area confirms its identity.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for the purity analysis of H-His(1-Trt)-OtBu depends on the specific needs of the laboratory.
RP-HPLC remains a reliable and cost-effective method for routine quality control where speed is not a critical factor.
UPLC is the ideal choice for high-throughput environments and for the analysis of complex samples where high resolution is crucial for accurate impurity profiling.[7][9]
LC-MS is an indispensable tool for research and development, process optimization, and for the definitive identification of unknown impurities.[10][11]
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their peptide synthesis endeavors.
Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent.
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (n.d.). Waters.
Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography. (n.d.). Google Patents.
Analysis of amino acids by high performance liquid chromatography. (n.d.).
HPLC vs UPLC - What's the Difference?. (n.d.). Chromatography Today.
Using UHPLC for Peptide Analysis. (n.d.). Chromatography Today.
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group.
Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026, January 1). ResolveMass.
Classification of Impurities in Synthetic Peptide Drugs. (2023, July 18).
Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. (n.d.). Waters.
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023, April 15). National Institutes of Health.
H-HIS(1-TRT)-OTBU | 304698-96-2. (2025, September 25). ChemicalBook.
Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. (2023, July 6). LCGC International.
Analysis of Amino Acids by HPLC. (2010, June 24). Agilent.
HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. (n.d.). Taylor & Francis Online.
Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud.
Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. (n.d.). Thermo Fisher Scientific.
Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017, December 1). Agilent.
HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera.
Mass Spectrometric Validation of Peptides Containing His(1-Trt)
Executive Summary In peptide therapeutics and complex synthesis, the Histidine residue presents a unique challenge due to its imidazole ring, which is prone to racemization and regioisomerism. His(1-Trt) ( -Trityl-L-Hist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In peptide therapeutics and complex synthesis, the Histidine residue presents a unique challenge due to its imidazole ring, which is prone to racemization and regioisomerism. His(1-Trt) (
-Trityl-L-Histidine) is the preferred protecting group strategy to suppress racemization during Solid-Phase Peptide Synthesis (SPPS). However, validating its presence and isomeric purity requires a departure from standard workflows.
Standard acidic cleavage (95% TFA) removes the Trityl group, rendering it invisible to Mass Spectrometry (MS). This guide details the "Soft Cleavage" methodologies and Low-Energy MS parameters required to validate His(1-Trt) peptides intact. We compare this approach against alternative protecting groups (Boc, Bum) and the deprotected Free-His form to demonstrate why His(1-Trt) requires specific analytical vigilance.
Part 1: The Chemistry & Challenge of His(1-Trt)
The Isomer Problem: 1-Trt (
) vs. 3-Trt (
)
Histidine has two nitrogen atoms in its imidazole ring: the pros (
, position 1) and tele (, position 3).
His(3-Trt): Thermodynamically more stable. Often found in lower-quality reagents or as a result of migration.
His(1-Trt): Kinetically favored for preventing racemization. The bulky Trityl group at the
position sterically hinders proton abstraction at the -carbon.
The Analytical Gap: Standard LC-MS analysis of final products (Free His) cannot distinguish which isomer was used during synthesis. To validate the raw material or the intermediate, you must analyze the protected peptide.
Comparative Analysis: Protecting Group Stability in MS
The following table compares His(1-Trt) against common alternatives under Mass Spectrometric conditions.
Feature
His(1-Trt)
His(Boc)
His(Bum)
Free His
Primary Utility
Racemization Suppression
Cost-effective
Perm. Protection
Final Product
Monoisotopic Mass Shift
+242.11 Da
+100.05 Da
+112.05 Da
0
Acid Stability (Solution)
Extremely Labile (<5% TFA)
Labile (20-50% TFA)
Stable (HF req.)
N/A
MS Signature Ion
243.08 (Trityl Cation)
57 (t-Butyl)
Variable
110 (Immonium)
In-Source Fragmentation
High (Fragile)
Moderate
Low
None
Validation Difficulty
High (Requires Soft Cleavage)
Medium
Low
Standard
Part 2: Mass Spectrometry Behavior & Validation
To validate His(1-Trt), one must look for two distinct signals: the intact precursor (Peptide + 242 Da) and the reporter ion (
243).
The Trityl Reporter Ion (
243.08)
Upon Collision Induced Dissociation (CID) or even high-voltage source conditions, the Trityl group cleaves at the C-N bond. Unlike many protecting groups that are lost as neutrals, the Trityl group forms a highly stable, resonance-stabilized carbocation (triphenylmethyl cation).
Observation: A dominant peak at
243.08 in the MS/MS spectrum.
Diagnostic Value: Presence confirms Trityl incorporation; absence (in a protected run) implies deprotection or failed coupling.
Neutral Loss vs. Backbone Fragmentation
Because the Trityl group is massive and loosely bound, it acts as an energy sink.
Low Collision Energy (CE): The spectrum is dominated by the loss of the Trityl group (
).
High Collision Energy (CE): Required to see peptide backbone fragmentation (
ions) after the Trityl group has departed.
Differentiating Regioisomers (1-Trt vs 3-Trt)
Mass spectrometry alone cannot easily distinguish these isomers as they are isobaric. However, they can be separated chromatographically before MS detection.
Protocol: Use a C18 column with a shallow gradient.
Insight: His(1-Trt) is generally less hydrophobic and elutes earlier than His(3-Trt) due to the exposure of the more polar
for H-bonding, whereas His(3-Trt) masks the , making the imidazole ring more lipophilic.
Part 3: Experimental Protocols
Protocol A: "Soft Cleavage" for Intact Trityl Analysis
Critical: Do NOT use standard cleavage cocktails (95% TFA). This will instantly remove the Trityl group.
Resin Preparation: Wash 50 mg of resin-bound peptide 3x with DCM (Dichloromethane).
Note: TIS (Triisopropylsilane) acts as a scavenger to prevent the cleaved Trityl cation from re-attaching to the peptide.
Reaction: Treat resin for 2 minutes at Room Temperature. Repeat 3-5 times, filtering the solution into a flask containing pyridine (to neutralize TFA immediately) or water.
Workup: Concentrate under nitrogen flow (do not heat >30°C). Re-dissolve in 50:50 Acetonitrile/Water for MS injection.
Protocol B: MS Tuning for Labile Species
Goal: Minimize in-source decay (ISD).
Ionization: ESI (Electrospray Ionization) in Positive Mode.
Source Temperature: Set to < 100°C (Standard is often 150-200°C). High heat promotes Trityl loss.
Cone Voltage / Declustering Potential: Set to Low (10-20 V) .
High voltage will strip the Trityl group before the quadrupole, appearing as Free His.
Scan Range: Extend range to include the Trityl cation (
243) and the high-mass protected precursor.
Part 4: Visualizing the Validation Workflow
The following diagrams illustrate the decision process and the physical fragmentation pathway of His(1-Trt) peptides.
Diagram 1: Analytical Decision Matrix
Caption: Decision matrix for selecting the correct cleavage protocol to ensure retention of the acid-labile Trityl group for MS validation.
Diagram 2: Fragmentation Pathway (CID)
Caption: Under Collision Induced Dissociation (CID), the Trityl group preferentially cleaves to form the stable m/z 243 cation, often suppressing backbone fragmentation.
References
Barlos, K., et al. (1985). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -gastrin I." Tetrahedron Letters, 26(40), 4941-4944. Link
Foundational text on the use of Trityl linkers and soft cleavage conditions (1% TFA).
Mergler, M., et al. (2001). "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-46. Link
Discusses the stability of protecting groups including Trityl in various cleavage cocktails.
Waters Corporation. (2020). "Peptide Mapping and Impurity Analysis Using Mass Spectrometry." Application Note. Link
General reference for MS settings regarding labile modifications and source fragment
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link
Authoritative protocol on SPPS troubleshooting and protecting group selection (His-Trt vs His-Boc).
Validation
The Strategic Imperative of Histidine Protection: A Comparative Benchmarking Guide
For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that profoundly influences synthetic efficiency...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that profoundly influences synthetic efficiency, yield, and the stereochemical integrity of the final peptide. The imidazole side chain of histidine presents a particularly formidable challenge due to its nucleophilicity and its notorious propensity to catalyze racemization. This guide offers an in-depth, data-driven comparison of H-His(1-Trt)-OtBu and its N-alpha protected analogue, Fmoc-His(1-Trt)-OH, against a spectrum of alternative histidine protection strategies. Our objective is to provide a comprehensive framework for making informed decisions tailored to your specific synthetic needs.
The Histidine Conundrum: A Double-Edged Sword in Peptide Chemistry
Histidine's imidazole side chain is a versatile functional group, crucial for the biological activity of many peptides and proteins. However, this very reactivity poses significant hurdles during solid-phase peptide synthesis (SPPS). The unprotected imidazole ring can lead to undesirable side reactions, such as N-acylation, and more critically, it can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This proton abstraction leads to the formation of an achiral enolate intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, a phenomenon known as racemization.[1][2][3] Preserving the stereochemical purity of histidine is paramount, as the presence of the D-enantiomer can drastically alter or ablate the biological function of the synthetic peptide.
The Trityl Shield: A Robust Guardian of Stereochemical Integrity
The trityl (Trt) group, a bulky and acid-labile protecting group, has emerged as a stalwart defender against the challenges of histidine chemistry.[4] By masking the imidazole nitrogen, the Trt group effectively mitigates the risk of side reactions and significantly suppresses racemization.[4][5] H-His(1-Trt)-OtBu, with its free N-terminal amino group and C-terminal tert-butyl ester, is a valuable building block, particularly for solution-phase synthesis or for the incorporation of a C-terminal histidine residue. In the context of Fmoc-based SPPS, the N-alpha protected derivative, Fmoc-His(1-Trt)-OH, is the more commonly employed reagent.
The Trt group's primary role is to sterically hinder the imidazole nitrogen, preventing its participation in unwanted nucleophilic attacks, and to reduce its basicity, thereby minimizing its catalytic role in racemization.[5][6] Its acid lability allows for its removal during the final cleavage of the peptide from the resin with strong acid cocktails, typically containing trifluoroacetic acid (TFA).[5][6]
Benchmarking Histidine Protection Strategies: A Comparative Analysis
The selection of an appropriate histidine protecting group is contingent upon the specific demands of the peptide sequence and the overall synthetic strategy. Here, we compare the performance of the Trt group against other commonly used protecting groups.
Trityl (Trt) vs. tert-Butoxycarbonyl (Boc)
The choice between a Trityl (Trt) and a tert-Butoxycarbonyl (Boc) group for histidine side-chain protection has a significant impact on the stereochemical outcome of peptide synthesis.[1][7]
Feature
Fmoc-His(Trt)-OH
Fmoc-His(Boc)-OH
Key Considerations
Racemization Suppression
Good
Excellent
The Boc group is more effective at suppressing racemization due to its electronic-withdrawing nature, which reduces the basicity of the imidazole ring.[1][7]
Acid Lability
High
High
Both are readily cleaved by strong acids like TFA.
Cost-Effectiveness
Generally more cost-effective
Can be more expensive
Trt-protected histidine is a more established and widely used reagent.
Orthogonality
Compatible with standard Fmoc/tBu strategy
Compatible with standard Fmoc/tBu strategy
Both are removed during the final acid cleavage step.
Experimental Insight: Studies have consistently shown that the use of Fmoc-His(Boc)-OH leads to lower levels of epimerization compared to Fmoc-His(Trt)-OH, especially in challenging sequences or with prolonged coupling times.[7][8] For therapeutic peptides where minimizing racemization is of utmost importance to preserve biological activity, Fmoc-His(Boc)-OH presents a distinct advantage.[7]
Trityl (Trt) vs. 4-Methyltrityl (Mtt)
The 4-methyltrityl (Mtt) group offers a key advantage over the Trt group in its increased acid lability, which allows for selective on-resin deprotection.[5]
Feature
Fmoc-His(Trt)-OH
Fmoc-His(Mtt)-OH
Key Considerations
Acid Lability
Lower
Higher
Mtt can be selectively removed on-resin using dilute TFA in dichloromethane (DCM), leaving other acid-labile protecting groups intact.[5][6]
This orthogonality makes Mtt ideal for on-resin side-chain modifications.
Application
Routine peptide synthesis
Synthesis of complex peptides requiring on-resin cyclization, branching, or labeling.[5]
The choice depends on the need for an orthogonal protection strategy.[5]
Causality Behind Experimental Choices: The decision to use Fmoc-His(Mtt)-OH is driven by the need for post-synthesis modification of the histidine side chain while the peptide is still attached to the resin. The milder cleavage conditions for the Mtt group provide an orthogonal handle that is not available with the more robust Trt group.
Trityl (Trt) vs. Benzyloxymethyl (Bom) and t-Butoxymethyl (Bum)
For maximal suppression of racemization, protecting groups that block the π-nitrogen of the imidazole ring, such as benzyloxymethyl (Bom) in Boc chemistry and t-butoxymethyl (Bum) in Fmoc chemistry, have been developed.[2]
Feature
Fmoc-His(Trt)-OH
Fmoc-His(Bum)-OH
Key Considerations
Racemization Suppression
Good
Excellent
By protecting the π-nitrogen, these groups are highly effective at preventing the intramolecular base catalysis that leads to racemization.[2]
The synthesis of Nπ-protected derivatives is often less straightforward.
Side Reactions
Generally clean deprotection
Deprotection of Bum can release formaldehyde, which may require specific scavengers.
Careful selection of cleavage cocktails is necessary.
Expertise in Practice: While Fmoc-His(Trt)-OH is the workhorse for most routine peptide syntheses, the use of Nπ-protected derivatives like Fmoc-His(Bum)-OH is a strategic choice for particularly racemization-prone sequences or when the absolute stereochemical purity of the final peptide is non-negotiable.
Experimental Protocols
Standard Coupling Protocol for Fmoc-His(Trt)-OH
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
Coupling:
Dissolve Fmoc-His(Trt)-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
Add diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
Add the activated amino acid solution to the resin and shake for 2 hours.
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Capping (Optional): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.
On-Resin Deprotection of Fmoc-His(Mtt)-OH
Resin Preparation: After incorporation of Fmoc-His(Mtt)-OH and subsequent chain elongation, wash the peptidyl-resin with DCM.
Selective Deprotection: Treat the resin with a solution of 1-5% TFA in DCM containing 1-5% triisopropylsilane (TIS) as a scavenger. Perform multiple short treatments (e.g., 3 x 5 minutes) to minimize premature cleavage of other acid-labile groups.[9]
Washing: Wash the resin thoroughly with DCM and DMF to remove the cleaved Mtt group and TFA.
Side-Chain Modification: The now-free imidazole side chain is available for on-resin modification, such as alkylation or attachment of a label.
Visualizing the Strategies
Caption: Workflow of SPPS highlighting the critical choice of histidine protecting group.
Caption: Orthogonal deprotection strategy using Fmoc-His(Mtt)-OH for on-resin modification.
Conclusion and Recommendations
The choice between H-His(1-Trt)-OtBu (and its N-alpha protected counterpart, Fmoc-His(1-Trt)-OH) and alternative histidine protection strategies is a nuanced decision that balances the risk of racemization, the need for orthogonal handles for side-chain modification, and overall synthetic cost and complexity.
For routine peptide synthesis , where a robust and cost-effective solution is paramount, Fmoc-His(Trt)-OH remains the gold standard.[5] However, it is crucial to employ optimized coupling protocols to minimize the inherent risk of racemization.[7]
When the absolute stereochemical integrity of the histidine residue is critical for biological activity , particularly in the synthesis of therapeutic peptides, Fmoc-His(Boc)-OH offers a superior alternative due to its enhanced ability to suppress racemization.[7]
For the synthesis of complex peptides requiring on-resin modifications such as cyclization, branching, or the attachment of labels, the orthogonality of Fmoc-His(Mtt)-OH makes it the undisputed choice.[5] Its selective deprotection under mild acidic conditions provides a versatile tool for advanced peptide engineering.
In cases of extreme racemization propensity , the use of Nπ-protected derivatives like Fmoc-His(Bum)-OH should be considered, despite their higher cost and more complex handling requirements.[2]
By carefully considering the specific requirements of the target peptide and the overall synthetic strategy, researchers can navigate the complexities of histidine chemistry and achieve the successful synthesis of high-purity, biologically active peptides.
References
Benchchem.
Benchchem. A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.
Benchchem. Protecting Groups in Peptide Synthesis: A Detailed Guide.
Benchchem. OH vs. Fmoc-His(Trt)
Solid phase peptide synthesis: new resin and new protecting group.
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
Comparison of Fmoc-(Trt) and Fmoc-(t-Bu)
Suppression of Simultaneous Fmoc-His(Trt)
Protecting Groups in Peptide Synthesis | Biosynth.
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - AWS.
Amino Acid Deriv
Selecting Orthogonal Building Blocks - Sigma-Aldrich.
Synthesis and Applic
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing.
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - ResearchG
A Senior Application Scientist's Guide to Confirming the Stereochemical Integrity of Histidine After Synthesis with H-His(1-Trt)-OtBu
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of amino acids during peptide synthesis is paramount to the final product's efficacy and safety. This is particularly...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of amino acids during peptide synthesis is paramount to the final product's efficacy and safety. This is particularly critical for histidine, an amino acid notoriously prone to racemization. The use of protecting groups, such as the 1-trityl (Trt) on the imidazole side chain and tert-butyl (OtBu) on the C-terminus, as in H-His(1-Trt)-OtBu, is a common strategy to mitigate side reactions. However, the synthesis and subsequent deprotection steps can still introduce risks of epimerization at the α-carbon.
This guide provides an in-depth comparison of analytical methodologies to rigorously confirm the stereochemical purity of histidine post-synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Challenge of Histidine Racemization
Histidine's imidazole side chain, with its two nitrogen atoms, makes it one of the most challenging amino acids in peptide synthesis. The basicity of the imidazole moiety can catalyze the abstraction of the α-proton, leading to the formation of an enolate intermediate and subsequent racemization, especially when the carboxylic acid is activated for peptide coupling.[1] Protecting the imidazole nitrogen, for instance with a trityl group, is a key strategy to reduce this risk by diminishing the basicity of the ring.[1][2] Nevertheless, rigorous analytical verification of the final product's stereochemistry remains a non-negotiable quality control step.
Comparative Analysis of Analytical Techniques
Several robust methods are available to determine the enantiomeric purity of histidine. The choice of technique often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the specific nature of the sample matrix.
Technique
Principle
Advantages
Disadvantages
Sensitivity
Throughput
Chiral HPLC
Separation of enantiomers on a chiral stationary phase (CSP) or after derivatization into diastereomers on an achiral column.
High resolution and accuracy, well-established methods.[3][4]
Requires specialized chiral columns or derivatization steps.
High (femtomole levels with fluorescent detectors).[5]
Moderate to High
NMR Spectroscopy
Use of chiral derivatizing agents (e.g., Mosher's acid) to create diastereomers with distinguishable NMR signals.[6][7]
Provides structural information, no separation required.
Lower sensitivity compared to HPLC, may require higher sample concentrations.
Moderate
Low to Moderate
Polarimetry
Measures the rotation of plane-polarized light by a chiral molecule.
Non-destructive, simple in principle.
Low sensitivity, requires pure samples, not suitable for complex mixtures.[8]
Low
High
Enzymatic Assays
Utilizes the high stereospecificity of enzymes (e.g., L-histidine decarboxylase) to quantify a specific enantiomer.[9][10]
Highly specific and sensitive.
May be susceptible to matrix effects, requires specific enzymes.
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[4] This can be achieved through two primary approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[3][5][11]
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a popular chiral derivatizing agent used for the analysis of amino acid enantiomers.[12][13] The method involves derivatizing the amino group of histidine with FDAA to form diastereomers that can be resolved by reverse-phase HPLC.[12][14]
Caption: Workflow for chiral amino acid analysis using Marfey's reagent.
Peptide Hydrolysis:
Place the peptide sample (containing the synthesized histidine) in a hydrolysis tube.
Add 6 M HCl.
Seal the tube under vacuum and heat at 110°C for 24 hours.
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
Derivatization:
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
Add a solution of Marfey's reagent (1% w/v in acetone).
Incubate the mixture at 40°C for 1 hour.
Cool the reaction mixture to room temperature and quench the reaction by adding 20 µL of 2 M HCl.
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.
HPLC Analysis:
Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: A suitable gradient from low to high percentage of mobile phase B.
Flow Rate: 1.0 mL/min.
Detection: UV at 340 nm.
Analysis: Compare the retention times of the derivatized sample with those of derivatized L-histidine and D-histidine standards.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity, particularly when coupled with chiral derivatizing agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[6][7] The reaction of the chiral amine of histidine with both enantiomers of Mosher's acid chloride creates a pair of diastereomers. The differing spatial arrangement of the phenyl group in the Mosher's esters leads to distinct chemical shifts for nearby protons, allowing for quantification of the enantiomeric excess.[7][15]
Caption: Workflow for enantiomeric purity determination by NMR using Mosher's acid.
Sample Preparation:
The histidine derivative must be deprotected at the N-terminus to expose the primary amine.
Ensure the sample is dry and free of any nucleophilic impurities.
Derivatization (perform in two separate NMR tubes):
Tube 1: Dissolve the histidine derivative in deuterated pyridine. Add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
Tube 2: Dissolve an equal amount of the histidine derivative in deuterated pyridine. Add a slight excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
Allow the reactions to proceed to completion at room temperature.
NMR Analysis:
Acquire ¹H NMR spectra for both samples.
Identify a well-resolved proton signal close to the newly formed chiral center.
Carefully integrate the corresponding signals in both spectra. The presence of a minor diastereomer will be indicated by a small, distinct peak.
The enantiomeric excess (% ee) can be calculated from the integration values.
Trustworthiness and Self-Validation
For every analytical run, it is crucial to include proper controls to ensure the validity of the results.
For HPLC:
Analyze a racemic mixture of D- and L-histidine to confirm baseline separation of the diastereomers.
Run individual L-histidine and D-histidine standards to confirm peak identity.
Spike the sample with a known amount of the minor enantiomer (D-histidine) to verify peak identification and quantitation.
For NMR:
Confirm complete derivatization by monitoring the disappearance of the starting material's signals.
Use a known non-racemic mixture of a standard amino acid to validate the accuracy of the integration method.
Conclusion
Confirming the stereochemical integrity of histidine after synthesis with H-His(1-Trt)-OtBu is a critical step in ensuring the quality and reliability of the final peptide product. While histidine is prone to racemization, the use of appropriate protecting groups significantly mitigates this risk.[1][2] A multi-faceted analytical approach, combining high-resolution techniques like chiral HPLC with structurally informative methods like NMR spectroscopy, provides the most comprehensive and trustworthy assessment of enantiomeric purity. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to confidently validate the stereochemical integrity of their synthesized histidine-containing molecules.
References
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YAKHAK HOEJI.
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